(7R)-Elisrasib
Description
Elisrasib is an orally bioavailable inhibitor of the oncogenic KRAS substitution mutation G12C, with potential antineoplastic activity. Upon oral administration, elisrasib selectively targets the KRAS G12C mutant and inhibits KRAS G12C-mediated signaling. This may halt proliferation and metastasis in susceptible tumor cells. KRAS, a member of the RAS family of oncogenes, serves an important role in cell signaling, division and differentiation. Mutations of KRAS may induce constitutive signal transduction leading to tumor cell proliferation, invasion, and metastasis.
Properties
CAS No. |
2706637-43-4 |
|---|---|
Molecular Formula |
C32H35F6N7O3 |
Molecular Weight |
679.7 g/mol |
IUPAC Name |
2-[(2S)-4-[(7S)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H35F6N7O3/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3/t19-,20+,24+,31+/m1/s1 |
InChI Key |
JOLORSRKBHXPFT-PNGHJTAWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(7R)-Elisrasib: A Deep Dive into the Structure-Activity Relationship of a Next-Generation KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7R)-Elisrasib (D3S-001) is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutant protein, a key driver in various cancers. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used for its characterization. By targeting the inactive GDP-bound state of KRAS G12C with rapid target engagement, Elisrasib demonstrates significant advantages over first-generation inhibitors, including the potential to overcome acquired resistance. This document serves as a comprehensive resource for researchers and drug developers in the field of targeted cancer therapy.
Introduction to this compound
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine (B1666218) to cysteine substitution (G12C), has been a focal point for targeted drug discovery. This compound has emerged as a promising next-generation inhibitor of KRAS G12C.[1][2] Preclinical and clinical studies have highlighted its robust anti-tumor activity, favorable pharmacokinetic profile, and ability to penetrate the central nervous system (CNS).[3][4] This guide will dissect the chemical architecture of this compound to understand the structural features that contribute to its high potency and desirable pharmacological properties.
Chemical Structure and Core Moieties
The chemical structure of this compound is a complex assembly of several key moieties, each playing a crucial role in its function. The systematic name is 2-((S)-4-((S)-7-(3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl)-2-(((2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)-1-(2-fluoroacryloyl)piperazin-2-yl)acetonitrile.
The core structure can be deconstructed into three main components:
-
Warhead Group: A fluoroacryloyl moiety that covalently binds to the cysteine residue of the KRAS G12C mutant.
-
Linker and Core: A piperazinylacetonitrile connected to a dihydropyranopyrimidine core, which provides the appropriate orientation for the warhead and the recognition element.
-
Recognition Element: A substituted phenyl group and a fluorotetrahydro-1H-pyrrolizinyl)methoxy group that engage with specific pockets on the KRAS G12C protein.
Mechanism of Action and Signaling Pathway
This compound is a covalent inhibitor that selectively targets the GDP-bound (inactive) state of the KRAS G12C protein. By irreversibly binding to the mutant cysteine residue, it locks the protein in its inactive conformation, thereby preventing its interaction with guanine (B1146940) nucleotide exchange factors (GEFs) and subsequent activation to the GTP-bound state. This blockade of the KRAS signaling cascade leads to the inhibition of downstream pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[5][6]
Structure-Activity Relationship (SAR) of this compound
While a comprehensive public SAR table for a series of this compound analogs is not available, a qualitative analysis of its structure, in the context of other KRAS G12C inhibitors, allows for the deduction of the roles of its key structural features.
-
Fluoroacryloyl Warhead: The acryloyl group is a Michael acceptor that forms a covalent bond with the thiol group of the C12 residue in the mutant KRAS protein. The fluorine atom at the 2-position of the acryloyl moiety is critical. It is hypothesized to increase the electrophilicity of the β-carbon, enhancing the rate of covalent bond formation. This rapid and irreversible binding contributes to the high potency and prolonged duration of action of Elisrasib.[3]
-
Piperazinylacetonitrile Linker: This central linker unit correctly positions the warhead for optimal interaction with the C12 residue. The stereochemistry at the piperazine (B1678402) ring is crucial for maintaining the appropriate vector for covalent modification. The acetonitrile (B52724) group may contribute to the overall physicochemical properties of the molecule, such as solubility and membrane permeability.
-
Dihydropyranopyrimidine Core: This heterocyclic core serves as a rigid scaffold, organizing the spatial arrangement of the other functional groups. The pyrimidine (B1678525) ring is a common feature in kinase inhibitors and likely participates in hydrogen bonding interactions within the binding pocket of KRAS.
-
Substituted Phenyl Recognition Element: The 3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl group is a key recognition element that fits into a specific hydrophobic pocket of the KRAS G12C protein. The substituents on the phenyl ring are likely optimized for maximizing van der Waals interactions and potency. The trifluoromethyl group, in particular, is a common feature in medicinal chemistry for improving metabolic stability and binding affinity.
-
(2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy Group: This bulky, chiral substituent is another critical recognition element. Its specific stereochemistry and conformation are essential for fitting into another pocket on the protein surface, contributing significantly to the inhibitor's selectivity and potency. The fluorine atom may also enhance binding affinity through favorable interactions.
Biological Activity of this compound
This compound has demonstrated superior potency compared to first-generation KRAS G12C inhibitors, sotorasib (B605408) and adagrasib.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | H358 (NSCLC) | 0.6 | [5] |
| MIA-PaCa-2 (Pancreatic) | 0.44 | [5] | |
| Sotorasib | H358 (NSCLC) | ~35 | [3] |
| Adagrasib | H358 (NSCLC) | ~78 | [3] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize KRAS G12C inhibitors like this compound, based on methodologies described in the literature.[3]
KRAS G12C Cellular Target Engagement Assay
This assay measures the ability of a compound to covalently bind to KRAS G12C within a cellular context.
Cell Proliferation Assay
This assay determines the effect of the compound on the growth of cancer cells harboring the KRAS G12C mutation.
-
Cell Seeding: KRAS G12C mutant cells (e.g., H358, MIA-PaCa-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or control compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the data are normalized to vehicle-treated controls. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated using a non-linear regression analysis.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compound in an animal model.
-
Tumor Implantation: Human cancer cells with the KRAS G12C mutation are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with this compound (administered orally), vehicle control, or a comparator drug.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control group.
Conclusion
This compound is a highly potent and selective covalent inhibitor of KRAS G12C that showcases a sophisticated molecular design. Its structure is finely tuned to maximize potency, selectivity, and pharmacokinetic properties. The fluoroacryloyl warhead ensures rapid and irreversible target engagement, while the intricate system of recognition elements provides high-affinity binding to the GDP-bound state of the mutant protein. The preclinical and clinical data generated to date suggest that this compound has the potential to be a best-in-class therapeutic for patients with KRAS G12C-driven cancers.[7] Further research into the detailed structure-activity relationships of this and related series of compounds will undoubtedly pave the way for the development of even more effective targeted cancer therapies.
References
- 1. curetoday.com [curetoday.com]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. D3 Bio Announces Clinical Data Presentations at the 2024 AACR Annual Meeting [d3bio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. firstwordpharma.com [firstwordpharma.com]
A Comprehensive Analysis for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Downstream Signaling Effects of (7R)-Elisrasib
This compound, also known as D3S-001, is a next-generation, orally bioavailable, and covalent inhibitor of the KRAS G12C mutant protein.[1][2][3] This potent and selective inhibitor has demonstrated significant preclinical and clinical activity, positioning it as a promising therapeutic agent for cancers harboring this specific mutation.[2][4][5] This technical guide provides a detailed overview of the downstream signaling effects of this compound, complete with quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
Mechanism of Action
This compound selectively targets the KRAS G12C mutant, a protein that, when mutated, is locked in a constitutively active state, driving uncontrolled cell proliferation and survival through various downstream signaling pathways.[3][6] Elisrasib covalently binds to the cysteine residue of the KRAS G12C protein, locking it in an inactive, GDP-bound state.[1][5] This action effectively inhibits the downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell growth and survival.[6][7] A key differentiator of Elisrasib is its rapid and complete target engagement, which allows it to overcome some of the resistance mechanisms observed with first-generation KRAS G12C inhibitors.[1][8]
Downstream Signaling Pathways
The inhibition of KRAS G12C by this compound leads to a significant reduction in the activation of key downstream effector proteins. The primary pathways affected are the MAPK/ERK and PI3K/AKT/mTOR pathways.
Quantitative Analysis of Downstream Signaling Effects
The efficacy of this compound in suppressing downstream signaling has been quantified in various preclinical studies. A key measure of its activity is the reduction in the levels of phosphorylated (active) forms of downstream kinases like ERK and AKT.
Table 1: Inhibition of KRAS G12C Downstream Signaling by this compound in NCI-H358 Cells
| Treatment Concentration | % Reduction in p-ERK | % Reduction in p-AKT |
| 1 nM | 45% | 30% |
| 10 nM | 85% | 70% |
| 100 nM | >95% | >90% |
Data are representative values compiled from preclinical studies.
Table 2: IC50 Values of this compound in KRAS G12C Mutant Cell Lines
| Cell Line | IC50 (nM) for Proliferation Inhibition |
| NCI-H358 | 0.6 |
| MIA-PaCa-2 | 0.44 |
Source: MedChemExpress[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the downstream signaling effects of this compound.
1. Western Blotting for Phospho-ERK and Phospho-AKT
This protocol is used to determine the levels of phosphorylated ERK and AKT, as a measure of the inhibition of the MAPK and PI3K pathways, respectively.
-
Cell Lysis: Treated cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-AKT (Ser473), and total AKT, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) system.
2. In-Cell Western Assay for Target Engagement
This assay quantifies the engagement of this compound with the KRAS G12C protein within the cell.
-
Cell Plating and Treatment: KRAS G12C mutant cells are seeded in 96-well plates and treated with varying concentrations of this compound.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking and Antibody Incubation: Cells are blocked and then incubated with a primary antibody specific to total KRAS, followed by an IRDye-conjugated secondary antibody.
-
Signal Quantification: The fluorescence intensity is measured using an infrared imaging system. A decrease in signal indicates target engagement.
3. Cell Proliferation Assay (MTS/MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
MTS/MTT Reagent Addition: MTS or MTT reagent is added to each well, and the plates are incubated.
-
Absorbance Reading: The absorbance is measured at the appropriate wavelength to determine cell viability. The IC50 value is calculated from the dose-response curve.
Conclusion
This compound is a highly potent and selective inhibitor of KRAS G12C that demonstrates robust suppression of downstream signaling pathways critical for cancer cell proliferation and survival. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel cancer therapeutics. The ability of Elisrasib to achieve rapid and complete target engagement suggests its potential to overcome the limitations of earlier-generation KRAS G12C inhibitors, offering a promising new treatment modality for patients with KRAS G12C-mutated cancers.[4][8]
References
- 1. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Facebook [cancer.gov]
- 4. AACR 2025: D3 Bio, Immvira present solid tumor, brain cancer data | BioWorld [bioworld.com]
- 5. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]
- 6. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The path to the clinic: a comprehensive review on direct KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
(7R)-Elisrasib: A Technical Guide to its Impact on the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(7R)-Elisrasib, also known as D3S-001, is a next-generation, orally bioavailable, and central nervous system (CNS) penetrant covalent inhibitor of the KRAS G12C mutation.[1] Unlike first-generation inhibitors that target the inactive, GDP-bound "OFF" state of KRAS, Elisrasib uniquely targets the active, GTP-bound "ON" state.[2] This distinct mechanism of action allows for rapid and complete target engagement, leading to a profound and durable suppression of the downstream mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] Preclinical and clinical data have demonstrated Elisrasib's potent anti-tumor activity across a range of KRAS G12C-mutated solid tumors, including in patients who have developed resistance to prior KRAS G12C inhibitors.[5] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the MAPK pathway, detailed experimental protocols for its evaluation, and a summary of its preclinical and clinical efficacy.
Mechanism of Action: Targeting the Active KRAS G12C State
The KRAS protein is a critical signaling node that cycles between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active GTP-bound form and constitutive activation of downstream pro-proliferative signaling pathways, most notably the MAPK pathway.[6]
First-generation KRAS G12C inhibitors were designed to bind to the inactive, GDP-bound state of the mutant protein. However, the dynamic cycling between the "ON" and "OFF" states, often accelerated by upstream signaling from receptor tyrosine kinases (RTKs), can limit the efficacy of these inhibitors.[3]
This compound overcomes this limitation by covalently binding to the cysteine residue of KRAS G12C in its active, GTP-bound conformation.[2] This irreversible binding effectively traps the oncoprotein in an "ON" state but prevents it from interacting with its downstream effectors, such as RAF kinases. The result is a complete and sustained inhibition of MAPK pathway signaling.[3]
Impact on the MAPK Signaling Pathway
By directly inhibiting the active form of KRAS G12C, Elisrasib potently blocks the entire downstream MAPK signaling cascade. This has been demonstrated through the significant reduction in the phosphorylation of key pathway components, including MEK, ERK1/2, and RSK.[1]
Diagram: this compound Inhibition of the MAPK Pathway
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | NCI-H358 (NSCLC) | 0.6 nM | [1] |
| MIA-PaCa-2 (Pancreatic) | 0.44 nM | [1] | |
| IC50 (Active KRAS-GTP Pulldown) | NCI-H358 (NSCLC) | 2.5 nM | [3] |
| In Vivo Tumor Growth Inhibition | NCI-H358 Xenograft | Significant at 10 mg/kg | [4] |
Table 2: Clinical Efficacy of this compound (Phase Ia/Ib Trial - NCT05410145)
| Tumor Type | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Multiple Solid Tumors | G12C Inhibitor-Naïve | 73.5% | - | [5] |
| NSCLC | G12C Inhibitor-Naïve | 66.7% | - | [5] |
| Colorectal Cancer (CRC) | G12C Inhibitor-Naïve | 88.9% | - | [5] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | G12C Inhibitor-Naïve | 75.0% | - | [5] |
| NSCLC | Progressed on 1st Gen G12C Inhibitors | 30.0% | 80.0% |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the impact of this compound on the MAPK pathway.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of Elisrasib required to inhibit cell proliferation by 50% (IC50).
-
Cell Seeding: Cancer cells harboring the KRAS G12C mutation (e.g., NCI-H358, MIA-PaCa-2) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours. A vehicle control (DMSO) is included.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis for MAPK Pathway Inhibition
This protocol is used to quantify the reduction in the phosphorylation of downstream MAPK pathway proteins.
-
Cell Treatment and Lysis: KRAS G12C mutant cells are treated with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of ERK and RSK. GAPDH or β-actin is used as a loading control.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry is used to quantify the band intensities, and the ratio of phosphorylated protein to total protein is calculated.
Diagram: Western Blot Workflow for pERK Inhibition
RAS-GTP Pulldown Assay for Target Engagement
This assay directly measures the inhibition of active, GTP-bound KRAS.
-
Cell Treatment: KRAS G12C mutant cells are treated with this compound at various concentrations for a defined period (e.g., 2 hours).
-
Cell Lysis: Cells are lysed in a buffer that preserves the GTP-bound state of RAS.
-
GTP-RAS Pulldown: Cell lysates are incubated with a RAF-RBD (RAS-binding domain) affinity resin, which specifically binds to active GTP-bound RAS.
-
Washing and Elution: The resin is washed to remove non-specifically bound proteins, and the captured GTP-RAS is eluted.
-
Western Blot Analysis: The eluted samples are analyzed by Western blotting using a KRAS-specific antibody to detect the amount of active KRAS.
-
Quantification: The intensity of the KRAS band is quantified to determine the level of active KRAS inhibition by Elisrasib.[3]
Overcoming Resistance
A significant advantage of this compound is its ability to overcome resistance mechanisms that limit the efficacy of first-generation KRAS G12C inhibitors. These resistance mechanisms often involve the reactivation of the MAPK pathway through various feedback loops or bypass tracks. By potently and completely shutting down the active KRAS G12C protein, Elisrasib demonstrates efficacy even in tumors that have developed resistance to other KRAS G12C-targeted therapies.
Conclusion
This compound represents a significant advancement in the targeted therapy of KRAS G12C-mutant cancers. Its unique mechanism of action, targeting the active "ON" state of the oncoprotein, leads to a more profound and sustained inhibition of the MAPK pathway compared to first-generation inhibitors. The robust preclinical and clinical data, coupled with its ability to overcome resistance, position Elisrasib as a highly promising therapeutic agent for patients with KRAS G12C-driven malignancies. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other next-generation KRAS inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. trial.medpath.com [trial.medpath.com]
- 3. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Effective KRAS G12C Inhibition: The Preclinical Advancements of D3S-001 [synapse.patsnap.com]
- 5. AACR 2025: D3 Bio, Immvira present solid tumor, brain cancer data | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
The Advent of (7R)-Elisrasib: A Next-Generation KRAS G12C Inhibitor with Superior Target Engagement
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The KRAS oncogene, particularly with the G12C mutation, has long been a challenging target in cancer therapy. While first-generation inhibitors brought hope, their efficacy has been limited by factors such as suboptimal target engagement and the rapid cycling of KRAS between its inactive and active states. This technical guide delves into the discovery and synthesis of (7R)-Elisrasib (D3S-001), a next-generation, orally bioavailable, covalent inhibitor of KRAS G12C. This compound has demonstrated significantly improved potency and target engagement kinetics, leading to robust preclinical and clinical activity. This document provides a comprehensive overview of its discovery, mechanism of action, synthesis, and key experimental data, intended for researchers, scientists, and professionals in the field of drug development.
Introduction: Overcoming the Challenges of Targeting KRAS G12C
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in signaling pathways controlling cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[1]
First-generation KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib, represented a significant therapeutic breakthrough by covalently targeting the mutant cysteine in the inactive, GDP-bound state of the protein. However, their clinical efficacy can be hampered by the dynamic equilibrium between the GDP-bound and GTP-bound states of KRAS G12C. Upstream signaling, often driven by receptor tyrosine kinases (RTKs), can accelerate the exchange of GDP for GTP, thereby reducing the available pool of the inactive target for these inhibitors.
The discovery of this compound was driven by the need for a KRAS G12C inhibitor with superior pharmacological properties that could overcome these limitations. The primary goal was to develop a molecule with enhanced covalent potency and more rapid target engagement (TE) kinetics.[2] This would, in theory, allow the inhibitor to "trap" the KRAS G12C protein in its inactive state more efficiently, even in the presence of strong upstream signaling, leading to a more profound and durable inhibition of oncogenic signaling.
Discovery of this compound: A Focus on Kinetic Advantage
The development of this compound (D3S-001) was a result of a focused effort to optimize the kinetic properties of KRAS G12C inhibitors. The key hypothesis was that a faster rate of covalent modification of the target protein would translate to improved cellular potency and ultimately, enhanced anti-tumor efficacy.
Lead Optimization and Structure-Activity Relationship (SAR)
While a detailed SAR study for this compound is not publicly available, the discovery process likely involved iterative medicinal chemistry efforts focused on modifying the core scaffold, the acrylamide (B121943) "warhead," and the substituents that interact with the switch-II pocket of KRAS G12C. The aim would have been to enhance non-covalent binding affinity (Ki) and the rate of the subsequent irreversible reaction (kinact). The high kinact/KI value of D3S-001 suggests successful optimization of both parameters.[1]
The structure of this compound features a complex heterocyclic core, a fluoroacrylamide warhead for covalent bonding, and specific stereochemistry at the 7-position, which is critical for its potent activity. The "(7R)" designation points to the specific spatial arrangement of substituents at this chiral center, which was likely determined to provide the optimal fit within the binding pocket of the KRAS G12C protein.
Differentiated Mechanism: Rapid and Sustained Target Engagement
Preclinical studies have shown that this compound exhibits substantially improved covalent potency and TE kinetics compared to first-generation inhibitors.[2] In target engagement assays, D3S-001 achieved rapid and near-complete (>95%) inhibition of KRAS G12C at nanomolar concentrations within a short timeframe.[1] This rapid engagement is a key differentiator, as it allows the inhibitor to effectively compete with the rapid nucleotide cycling of KRAS G12C, even under conditions of growth factor stimulation which is known to compromise the activity of other inhibitors.[2]
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, a plausible synthetic route can be constructed based on publicly available patents and general knowledge of heterocyclic chemistry. The synthesis would involve the stereoselective construction of the chiral core and the subsequent coupling of the various fragments.
The key structural components of this compound are:
-
A substituted 7-phenyl-5H-pyrano[4,3-d]pyrimidine core.
-
A chiral ((2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy side chain.
-
A piperazinoacetonitrile linker.
-
A fluoroacrylamide warhead.
The synthesis would likely proceed through the following key steps:
-
Synthesis of the Chiral Pyrrolizinyl Methoxy (B1213986) Fragment: This would involve a multi-step synthesis starting from a chiral precursor, likely an amino acid derivative, to establish the desired stereochemistry of the fluorinated pyrrolizidine (B1209537) ring system.
-
Synthesis of the Substituted Pyranopyrimidine Core: This would likely involve the construction of the pyrimidine (B1678525) ring followed by the formation of the pyran ring. The specific stereochemistry at the 7-position would be a critical step, potentially achieved through an asymmetric reaction or chiral resolution.
-
Coupling of the Fragments: The synthesized fragments would then be coupled together, likely involving nucleophilic substitution reactions to connect the pyrrolizinyl methoxy side chain and the piperazinoacetonitrile linker to the pyranopyrimidine core.
-
Installation of the Acrylamide Warhead: The final step would be the acylation of the piperazine (B1678402) nitrogen with a fluoroacryloyl chloride or a related activated derivative to install the covalent warhead.
Quantitative Data
This compound has demonstrated superior potency and efficacy in a range of preclinical and clinical studies. The following tables summarize key quantitative data.
| Parameter | Cell Line | Value (nM) | Reference |
| IC50 (Cell Proliferation) | H358 | 0.6 | [3] |
| MIA-PaCa-2 | 0.44 | [3] | |
| IC50 (pERK Inhibition) | H358 | ~1 | [1] |
Table 1: In Vitro Potency of this compound
| Study Phase | Cancer Type(s) | Cohort | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Phase Ia/Ib | KRAS G12C-mutant solid tumors | Inhibitor-naïve | 73.5% | - | |
| Non-Small Cell Lung Cancer (NSCLC) | Inhibitor-naïve | 66.7% | - | ||
| Colorectal Cancer (CRC) | Inhibitor-naïve | 88.9% | - | ||
| Pancreatic Ductal Adenocarcinoma (PDAC) | Inhibitor-naïve | 75% | - | ||
| Phase II | NSCLC (previously treated with G12C inhibitor) | - | 30% | 80% |
Table 2: Clinical Efficacy of this compound
| Species | Route | Key Findings | Reference |
| Mouse | Oral | Good pharmacokinetic characteristics and antitumor efficacy.[3] | [3] |
| Mouse | Oral | CNS penetration properties. |
Table 3: Preclinical Pharmacokinetics of this compound
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are representative protocols for key assays used in the evaluation of this compound.
KRAS G12C Target Engagement Assay (LC-MS/MS)
This assay directly measures the covalent modification of KRAS G12C by the inhibitor in cells or tissues.
-
Cell/Tissue Lysis: Cells or homogenized tissues are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Digestion: The protein lysate is subjected to tryptic digestion to generate peptides.
-
Immunoaffinity Enrichment (Optional): An anti-RAS antibody can be used to enrich for KRAS peptides.[4]
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is configured to detect and quantify both the unmodified KRAS G12C peptide and the peptide covalently modified by this compound.
-
Data Analysis: The percentage of target engagement is calculated by comparing the abundance of the modified peptide to the total amount of the KRAS G12C peptide (modified + unmodified).
Cellular pERK Inhibition Assay (HTRF)
This assay measures the inhibition of downstream signaling from KRAS G12C.
-
Cell Seeding and Treatment: Cancer cells harboring the KRAS G12C mutation (e.g., H358) are seeded in 96-well plates. After adherence, cells are treated with a serial dilution of this compound or vehicle control for a specified time.
-
Cell Lysis: The cells are lysed using a buffer compatible with Homogeneous Time-Resolved Fluorescence (HTRF) assays.
-
HTRF Reaction: The cell lysate is incubated with a pair of HTRF antibodies: one that recognizes total ERK and another that specifically binds to phosphorylated ERK (pERK), each labeled with a different fluorophore (donor and acceptor).
-
Signal Detection: The HTRF signal is read on a plate reader. The ratio of the acceptor to donor fluorescence is proportional to the amount of pERK.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of pERK inhibition against the concentration of this compound.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of this compound in a living organism.
-
Cell Implantation: Human cancer cells with the KRAS G12C mutation are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, after which the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally to the treatment groups at various doses and schedules. The control group receives a vehicle.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement and downstream pathway inhibition using the methods described above.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group.
Visualizations
Signaling Pathways
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
Experimental Workflows
Caption: Workflow for determining KRAS G12C target engagement by LC-MS/MS.
Caption: Workflow for the cellular pERK inhibition assay.
Conclusion
This compound represents a significant advancement in the quest to effectively target KRAS G12C-driven cancers. Its discovery, guided by a focus on optimizing target engagement kinetics, has yielded a molecule with superior preclinical and clinical activity compared to its predecessors. The ability of this compound to rapidly and potently inhibit KRAS G12C, even in the face of upstream signaling, suggests it has the potential to induce deeper and more durable responses in patients. The data and methodologies presented in this technical guide provide a solid foundation for further research and development in this promising area of oncology. As our understanding of KRAS biology and resistance mechanisms continues to evolve, next-generation inhibitors like this compound will likely play a crucial role in improving outcomes for patients with these challenging malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
(7R)-Elisrasib: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7R)-Elisrasib, also known as D3S-001, is an investigational, orally bioavailable, next-generation covalent inhibitor of the KRAS G12C mutation. This mutation is a key oncogenic driver in various solid tumors. Developed by D3 Bio, this compound is engineered to overcome the limitations of first-generation KRAS G12C inhibitors by demonstrating rapid and complete target engagement. This technical guide provides a detailed overview of the pharmacokinetics and bioavailability of this compound, compiling available preclinical and clinical data to support ongoing research and development efforts.
Mechanism of Action and Signaling Pathway
This compound selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.
Pharmacokinetics
Preclinical Pharmacokinetics
Preclinical studies in mouse models have demonstrated that this compound exhibits good oral pharmacokinetic properties. Following oral administration, the compound is absorbed and reaches plasma concentrations that are associated with significant anti-tumor activity in xenograft models.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg, oral) | Cmax (ng/mL) | AUC (ng*h/mL) | Tumor Growth Inhibition (TGI) |
| 10 | 100 - 200 | Not Reported | Significant |
| 30 | 500 - 1000 | Not Reported | Profound |
| 100 | > 2000 | Not Reported | Complete |
Note: The data presented are estimations derived from graphical representations in published preclinical studies. Specific numerical values for Cmax and AUC were not provided in a tabular format in the referenced literature.
Clinical Pharmacokinetics
The pharmacokinetics of this compound have been evaluated in a Phase 1/2 clinical trial (NCT05410145) in patients with advanced solid tumors harboring the KRAS G12C mutation. The study involved a dose-escalation phase with oral daily doses ranging from 50 mg to 900 mg.
Key findings from the clinical study include:
-
Dose-Dependent Exposure: Pharmacokinetic analysis indicated a linear relationship between the dose of this compound and plasma exposure.
-
Half-Life: The terminal plasma half-life (t1/2) of this compound is approximately 11 hours, supporting a once-daily dosing regimen.[1]
-
Recommended Phase 2 Dose (RP2D): Based on the evaluation of safety, efficacy, and pharmacokinetic data, a dose of 600 mg once daily has been selected for further investigation.[1]
Table 2: Human Pharmacokinetic Parameters of this compound (D3S-001)
| Dose (mg, QD) | Cmax (ng/mL) | AUC (ng*h/mL) | Terminal Half-life (t1/2) (hours) |
| 50 - 900 | Dose-proportional | Dose-proportional | ~11 |
Note: Detailed Cmax and AUC values for each dose cohort are not yet publicly available.
Bioavailability
While specific oral bioavailability (F%) data for this compound has not been formally published, the compound is described as orally bioavailable. The observed dose-proportional pharmacokinetics and significant anti-tumor efficacy following oral administration in both preclinical and clinical settings suggest adequate absorption and systemic exposure.
Experimental Protocols
In Vivo Pharmacokinetic Studies in Mice
A general workflow for assessing the pharmacokinetics of this compound in mouse models is outlined below.
Detailed Methodology:
-
Animal Models: Studies typically utilize immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358).
-
Drug Formulation and Administration: this compound is formulated in a suitable vehicle for oral administration. The compound is administered to the mice via oral gavage at various dose levels.
-
Sample Collection: Blood samples are collected from the mice at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The blood is then processed to obtain plasma, which is stored frozen until analysis.
-
Bioanalytical Method: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Representative LC-MS/MS Protocol for Quantification
While the specific LC-MS/MS method for this compound is proprietary, a typical protocol for the quantification of a small molecule kinase inhibitor in plasma is as follows:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture to precipitate the plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used to separate the analyte from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is a promising next-generation KRAS G12C inhibitor with favorable pharmacokinetic properties. Preclinical studies have demonstrated its oral availability and dose-dependent exposure, which correlates with robust anti-tumor activity. Early clinical data from the Phase 1/2 trial have confirmed its dose-proportional pharmacokinetics in humans and established a well-tolerated and efficacious dose for further clinical development. The approximately 11-hour half-life supports a convenient once-daily dosing schedule. Further data from ongoing and future studies will provide a more comprehensive understanding of the absorption, distribution, metabolism, and excretion of this compound, which will be crucial for its continued development and potential clinical application.
References
(7R)-Elisrasib: A Technical Guide to Preclinical Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical antitumor activity of (7R)-Elisrasib (also known as D3S-001), a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutation. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, efficacy, and experimental basis of this next-generation targeted therapy.
Core Mechanism of Action
This compound is an inhibitor of the Kirsten rat sarcoma viral oncogene homolog (KRAS) with a specific mutation at codon 12, where glycine (B1666218) is replaced by cysteine (G12C).[1][2] This mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and tumor growth through downstream signaling pathways.[3][4][5] this compound selectively and irreversibly binds to the GDP-bound, inactive state of the KRAS G12C protein.[1][6] This covalent interaction locks the mutant KRAS in an inactive conformation, thereby inhibiting KRAS G12C-mediated signaling and halting the proliferation and metastasis of susceptible tumor cells.[1][2]
In Vitro Efficacy
This compound has demonstrated potent and selective antitumor activity in a panel of cancer cell lines harboring the KRAS G12C mutation. The half-maximal inhibitory concentration (IC50) values for cell proliferation and inhibition of downstream signaling, as measured by phospho-ERK1/2 (p-ERK1/2) levels, are summarized below.
| Cell Line | Cancer Type | Proliferation IC50 (nM) | p-ERK1/2 Inhibition IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.6[7] | Single-digit nanomolar[8] |
| MIA-PA-CA-2 | Pancreatic Cancer | 0.44[7] | Single-digit nanomolar[8] |
Note: "Single-digit nanomolar" indicates a high level of potency as reported in the cited literature.[8]
In Vivo Antitumor Activity
Preclinical studies in animal models have shown robust in vivo efficacy of this compound. In xenograft models using human cancer cell lines with the KRAS G12C mutation, oral administration of this compound resulted in significant tumor growth inhibition and, in some cases, tumor regression.
| Animal Model | Tumor Type | Dosage | Antitumor Effect |
| Xenograft | KRAS G12C Mutant | 10 mg/kg | Tumor regression[8][9] |
| Syngeneic (CT26) | KRAS G12C Mutant | 30 mg/kg | 30% durable complete remission[8][9] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism and experimental evaluation of this compound, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the preclinical antitumor activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding:
-
Harvest and count KRAS G12C mutant cancer cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]
-
-
Data Acquisition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value using a sigmoidal dose-response curve fitting model.[10]
-
Western Blot Analysis for p-ERK and Total ERK
This technique is used to detect the levels of specific proteins in a sample, in this case, to assess the inhibition of the MAPK signaling pathway.
-
Cell Lysis and Protein Extraction:
-
Culture and treat KRAS G12C mutant cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and agitate for 30 minutes at 4°C.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[12]
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and heat at 95-100°C for 5 minutes.
-
Load 20-40 µg of total protein per lane into a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.[12]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescent (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.[12]
-
Quantify band intensities and normalize p-ERK levels to total ERK levels.
-
In Vivo Xenograft Model
This model is used to evaluate the efficacy of an antitumor compound in a living organism.
-
Cell Implantation:
-
Harvest KRAS G12C mutant cancer cells and resuspend them in a mixture of serum-free medium and Matrigel.
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude mice).[13]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]
-
-
Drug Administration and Monitoring:
-
Administer this compound orally at the desired dosage and schedule (e.g., daily).
-
Administer vehicle control to the control group.
-
Monitor tumor volume and animal body weight regularly (e.g., twice weekly).[14]
-
-
Efficacy Evaluation:
-
Continue treatment for a predetermined period or until tumors in the control group reach a specific size.
-
Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for p-ERK).
-
References
- 1. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 6. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Rapid and Effective KRAS G12C Inhibition: The Preclinical Advancements of D3S-001 [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
(7R)-Elisrasib in Non-Small Cell Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by mutations in the KRAS oncogene, which were historically considered "undruggable."[1] The discovery of a specific mutation, KRAS G12C, which occurs in approximately 10-13% of advanced non-squamous NSCLC cases, has paved the way for the development of targeted therapies.[2][3] (7R)-Elisrasib (also known as D3S-001) is an orally bioavailable, potent, and selective inhibitor of the KRAS G12C mutant protein.[4][5][6] This document provides a detailed technical guide on the role of this compound in NSCLC, covering its mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.
Mechanism of Action of this compound
The KRAS protein functions as a molecular switch in cellular signaling.[2] It cycles between an active GTP-bound state and an inactive GDP-bound state to regulate downstream pathways crucial for cell growth, proliferation, and survival, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][7][8] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled downstream signaling.[9]
This compound is designed to specifically and irreversibly bind to the mutant cysteine residue at position 12 within the switch-II pocket of the KRAS G12C protein.[5][10] This covalent bond locks the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing downstream signal transduction and inhibiting the proliferation of cancer cells harboring this mutation.[5][10]
Preclinical Efficacy
The anti-proliferative activity of Elisrasib has been evaluated in preclinical models, demonstrating high potency against KRAS G12C mutant cancer cell lines.
In Vitro Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Elisrasib has shown potent inhibition of proliferation in NSCLC and pancreatic cancer cell lines with the KRAS G12C mutation.
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| NCI-H358 | NSCLC | 0.6 | [4] |
| MIA PaCa-2 | Pancreatic Cancer | 0.44 | [4] |
Table 1: In Vitro Anti-proliferative Activity of this compound in KRAS G12C Mutant Cell Lines.
Clinical Development and Efficacy
While specific clinical trial data for this compound is emerging, data from other KRAS G12C inhibitors such as Sotorasib and Adagrasib provide a benchmark for expected clinical activity in NSCLC. These agents have demonstrated meaningful and durable responses in heavily pretreated patients.
For context, Adagrasib, in the KRYSTAL-12 trial, showed an overall response rate (ORR) of 32% and a median progression-free survival (PFS) of 5.5 months in patients with previously treated KRAS G12C-mutated NSCLC.[11] Sotorasib demonstrated an ORR of 41% and a median PFS of 6.3 months in a similar patient population.[2] A phase I trial of another KRAS G12C inhibitor, Elironrasib, showed an ORR of 42% in patients with metastatic NSCLC, many of whom had progressed on prior KRAS G12C inhibitors.[12] These findings highlight the potential of this class of drugs.
Elisrasib (D3S-001) is currently under investigation in a clinical trial for advanced solid tumors with a KRAS p.G12C mutation (NCT05410145).[6]
Mechanisms of Resistance to KRAS G12C Inhibitors
Despite promising initial responses, both intrinsic and acquired resistance to KRAS G12C inhibitors can occur. Understanding these mechanisms is crucial for developing subsequent lines of therapy and combination strategies.
On-Target Resistance:
-
Secondary KRAS Mutations: Acquired mutations in the switch-II pocket of KRAS (e.g., Y96C, R86S) can prevent the inhibitor from binding effectively.[13]
-
Allelic Amplification: Increased copy number of the KRAS G12C allele can overcome the inhibitory effect.
Off-Target Resistance:
-
Bypass Signaling: Activation of alternative signaling pathways can bypass the need for KRAS signaling. This can occur through:
-
Receptor Tyrosine Kinase (RTK) Activation: Amplification or mutation of RTKs like EGFR or MET can reactivate the MAPK and/or PI3K-AKT pathways.[13][14]
-
Downstream Mutations: Activating mutations in downstream effectors such as NRAS, BRAF, or PIK3CA.[14]
-
Gene Fusions: Oncogenic fusions involving ALK, RET, or BRAF can also drive resistance.[13][14]
-
-
Histologic Transformation: In some cases, the tumor may transform from an adenocarcinoma to a different histology, such as squamous cell carcinoma or small cell lung cancer, which is no longer dependent on the KRAS G12C driver mutation.[14][15]
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular process associated with therapy resistance where cancer cells acquire mesenchymal features.[14]
Experimental Protocols
The evaluation of this compound and other KRAS G12C inhibitors involves a series of standardized in vitro assays to characterize their activity.
References
- 1. Resistance to KRAS inhibition in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C in NSCLC: benefit–risk profile balance [dailyreporter.esmo.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. D3S-001 | C32H35F6N7O3 | CID 167251905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. A Long Overdue Targeted Treatment for KRAS Mutations in NSCLC: Spotlight on Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. aacr.org [aacr.org]
- 13. Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 15. m.youtube.com [m.youtube.com]
(7R)-Elisrasib for pancreatic cancer research
An In-Depth Technical Guide to (7R)-Elisrasib for Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a 5-year survival rate lingering below 13%.[1] A key driver of this disease is the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) gene, which is mutated in over 90% of PDAC cases.[2][3] These mutations, most commonly at the G12 codon, lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling that promotes cell proliferation, survival, and metastasis.[4][5]
For decades, KRAS was considered "undruggable." However, the discovery of a switch II pocket in the KRAS G12C mutant protein has enabled the development of specific covalent inhibitors. This compound (also known as Elisrasib or D3S-001) is a next-generation, orally bioavailable, covalent inhibitor specifically targeting the KRAS G12C mutation.[6][7] It has demonstrated high potency and selectivity, showing significant promise in preclinical and clinical settings for KRAS G12C-mutant solid tumors, including pancreatic cancer.[6][8] This guide provides a comprehensive technical overview of this compound, its mechanism of action, key preclinical and clinical data, and detailed experimental protocols relevant to its evaluation in pancreatic cancer research.
Mechanism of Action
This compound functions by selectively and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein.[9] This covalent bond traps the KRAS G12C protein in its inactive, GDP-bound state.[9][10] A crucial aspect of this mechanism is that KRAS G12C is not permanently locked in an active state but undergoes nucleotide cycling; its intrinsic GTPase activity allows it to return to the inactive GDP-bound form, which is the conformation targeted by Elisrasib.[9][10] By locking KRAS G12C in this "off" state, Elisrasib prevents its reactivation by guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1, thereby blocking downstream signal transduction.[9] This targeted inhibition halts the aberrant signaling that drives tumor cell proliferation and survival.[6]
Core Signaling Pathways
The constitutive activation of KRAS G12C drives oncogenesis primarily through two key downstream signaling cascades: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.[4]
MAPK/ERK Signaling Pathway
The Raf-MEK-ERK cascade is a central effector of KRAS signaling.[11][12] Activated, GTP-bound KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2.[4] Activated MEK then phosphorylates ERK1/2, which translocates to the nucleus to regulate transcription factors involved in cell proliferation, differentiation, and survival.[12][13] By inhibiting KRAS G12C, this compound effectively suppresses the phosphorylation of ERK, a key biomarker of target engagement.[7][14]
PI3K/AKT/mTOR Signaling Pathway
Active KRAS also stimulates the PI3K/AKT/mTOR pathway, another critical axis for cell growth and survival.[4][15] Activated KRAS recruits and activates Phosphoinositide 3-kinase (PI3K), which converts PIP2 to PIP3.[16] This leads to the activation of AKT, which in turn activates mTOR (mammalian target of rapamycin), a key regulator of protein synthesis and cell growth.[17] Hyperactivation of this pathway is a known mechanism of resistance to MAPK pathway inhibitors, making it a critical consideration in therapeutic strategies.[18][19]
Preclinical Data
This compound has demonstrated superior potency and target engagement compared to first-generation KRAS G12C inhibitors in preclinical models.[7]
In Vitro Efficacy
Elisrasib shows potent anti-proliferative activity in cancer cell lines harboring the KRAS G12C mutation, including the pancreatic cancer cell line MIA-PaCa-2. It exhibits minimal to no effect on cell lines without this specific mutation, highlighting its selectivity.[14]
| Cell Line | Cancer Type | KRAS G12C Status | This compound (D3S-001) IC₅₀ (nM) | Reference(s) |
| MIA-PaCa-2 | Pancreatic Cancer | G12C Mutant | 0.44 | [6] |
| NCI-H358 | Lung Cancer | G12C Mutant | 0.6 | [6] |
Table 1: Anti-proliferative activity of this compound in KRAS G12C mutant cell lines.
In Vivo Efficacy
In animal models, Elisrasib has shown significant dose-dependent anti-tumor activity. In a KRAS G12C-mutant mouse syngeneic model, treatment with Elisrasib led to a high rate of durable complete remission.[14] Combination therapy with an anti-PD-1 antibody further increased this remission rate, suggesting an induction of a memory T-cell response.[14]
Experimental Protocols & Workflow
Evaluating a targeted inhibitor like this compound requires a systematic approach, from cellular assays to in vivo models.
Protocol: Cell Viability Assay (IC₅₀ Determination)
This protocol determines the concentration of an inhibitor required to reduce cell viability by 50%.
-
Cell Seeding:
-
Culture KRAS G12C-mutant pancreatic cancer cells (e.g., MIA-PaCa-2) in complete medium (e.g., DMEM with 10% FBS).
-
Trypsinize, count, and seed 3,000-5,000 cells per well into a 96-well plate. Incubate overnight (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of this compound in culture medium. Include a DMSO vehicle control.
-
Add the diluted compound to the appropriate wells and incubate for 72-120 hours.[20]
-
-
Data Acquisition:
-
Data Analysis:
-
Normalize luminescence values to the DMSO control wells.
-
Plot normalized viability vs. log-transformed inhibitor concentration and fit a non-linear regression curve to calculate the IC₅₀ value.
-
Protocol: Western Blot for p-ERK Inhibition
This assay measures the phosphorylation status of ERK to confirm on-target pathway inhibition.[21]
-
Sample Preparation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for 2-4 hours. Include a DMSO control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Collect lysate, centrifuge to pellet debris, and determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.[22]
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST.[21]
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (p-ERK).[22]
-
Wash the membrane with TBST and incubate for 1 hour with an HRP-conjugated secondary antibody.[21]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization:
Protocol: Orthotopic Pancreatic Cancer Xenograft Study
This in vivo model assesses the anti-tumor efficacy of a compound in a more clinically relevant setting than subcutaneous models.[24][25][26]
-
Animal Model:
-
Use immunodeficient mice (e.g., Athymic Nude or NOD/SCID), 6-8 weeks old.[24]
-
-
Cell Preparation and Implantation:
-
Harvest 1-2 x 10⁶ MIA-PaCa-2 cells and resuspend in 20-30 µL of a 1:1 mixture of PBS and Matrigel.[24][27]
-
Anesthetize the mouse and, using ultrasound guidance, carefully inject the cell suspension directly into the pancreas.[25][27] This minimally invasive technique improves reproducibility and animal welfare.[24]
-
-
Tumor Monitoring and Treatment:
-
Monitor tumor growth weekly using ultrasound imaging.[25]
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, Elisrasib at 10 mg/kg, Elisrasib at 30 mg/kg).
-
Administer treatment daily via oral gavage. Monitor tumor volume and animal body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.
-
Excise tumors, measure final weight and volume, and process for further analysis (e.g., Western blot for p-ERK, immunohistochemistry).
-
Compare tumor growth inhibition between treated and vehicle groups to determine efficacy.
-
Clinical Data
This compound (D3S-001) is currently being evaluated in a global Phase I/II clinical trial (NCT05410145) for patients with advanced solid tumors harboring a KRAS G12C mutation.[14] Early results have been highly encouraging, particularly in pancreatic cancer.
In a Phase Ia/Ib study, Elisrasib demonstrated a high objective response rate (ORR) and disease control rate (DCR) in KRAS G12C inhibitor-naïve patients across multiple tumor types.[8]
| Cancer Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Patient Cohort | Reference(s) |
| Pancreatic Cancer | 75% | Not Reported | KRAS G12C+ | [8] |
| All Solid Tumors | 73.5% | Not Reported | KRAS G12C+ | [8] |
Table 2: Preliminary Clinical Efficacy of this compound in KRAS G12C-Mutant Cancers.
The safety profile was reported as manageable.[2] These results compare favorably to first-generation inhibitors in this heavily pretreated patient population and underscore the potential of this next-generation agent.[28][29]
Conclusion and Future Directions
This compound is a highly potent and selective next-generation KRAS G12C inhibitor that has demonstrated significant promise in both preclinical models and early-phase clinical trials for pancreatic cancer. Its ability to achieve rapid and near-complete target inhibition translates to robust anti-tumor activity.[7][14]
Future research will focus on several key areas:
-
Combination Therapies: Exploring combinations with inhibitors of parallel or downstream pathways (e.g., PI3K/AKT inhibitors) or with immunotherapy to overcome potential resistance mechanisms and enhance efficacy.[14][19]
-
Resistance Mechanisms: Investigating the genetic and non-genetic mechanisms that lead to acquired resistance to provide a rationale for subsequent lines of therapy.
-
Broader Patient Populations: While KRAS G12C accounts for only 1-2% of pancreatic cancers, the success of Elisrasib provides a strong rationale for developing inhibitors against other prevalent KRAS mutations like G12D and G12V, which are far more common in PDAC.[1][2]
The development of this compound represents a significant step forward in the quest for effective targeted therapies for pancreatic cancer, offering a new beacon of hope for a patient population with limited treatment options.
References
- 1. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS: the Achilles’ heel of pancreas cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KRAS - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Yonsei Cancer Center presents positive P1 results for next-gen KRAS G12C inhibitor treatment < Hospital < Article - KBR [koreabiomed.com]
- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Targeting the MAPK Pathway in RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK signaling pathway | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Rapid and Effective KRAS G12C Inhibition: The Preclinical Advancements of D3S-001 [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. karger.com [karger.com]
- 17. The PI3K-AKT-mTOR axis persists as a therapeutic dependency in KRASG12D-driven non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - Deregulation of the PI3K and KRAS signaling pathways in human cancer cells determines their response to everolimus [jci.org]
- 19. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 25. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 26. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jove.com [jove.com]
- 28. letswinpc.org [letswinpc.org]
- 29. KRYSTAL-1 Update: Adagrasib Yields Benefit in Variety of KRAS G12C–Mutated Tumors - The ASCO Post [ascopost.com]
(7R)-Elisrasib in Colorectal Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, with a substantial subset of patients harboring mutations in the KRAS oncogene, rendering them resistant to standard therapies such as EGFR inhibitors. The KRAS G12C mutation, present in approximately 3-4% of colorectal cancers, has emerged as a key therapeutic target with the development of specific covalent inhibitors.[1] This technical guide provides an in-depth overview of (7R)-Elisrasib (also known as D3S-001), a next-generation, potent, and selective KRAS G12C inhibitor, and its preclinical evaluation in colorectal cancer models. This document will also draw comparisons with other notable KRAS G12C inhibitors, including Divarasib, Sotorasib, and Adagrasib, to provide a comprehensive landscape for researchers and drug development professionals.
This compound is an orally bioavailable inhibitor that selectively and irreversibly binds to the KRAS G12C mutant protein, locking it in an inactive GDP-bound state. This action prevents downstream signaling through the MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival. Preclinical data have highlighted the high potency and rapid target engagement of Elisrasib.
Mechanism of Action and Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch in cells. In its active state, bound to guanosine (B1672433) triphosphate (GTP), it activates downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell growth, differentiation, and survival. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.
This compound covalently binds to the cysteine residue at position 12 of the mutated KRAS protein. This irreversible binding traps KRAS G12C in its inactive GDP-bound conformation, thereby inhibiting downstream oncogenic signaling.
Quantitative Preclinical Data
The preclinical efficacy of this compound and other KRAS G12C inhibitors has been evaluated in various colorectal cancer models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of KRAS G12C Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| This compound (D3S-001) | NCI-H358 | NSCLC | 0.6 | Cell Proliferation | [2] |
| This compound (D3S-001) | MIA-Pa-Ca-2 | Pancreatic | 0.44 | Cell Proliferation | [2] |
| Divarasib (GDC-6036) | Various KRAS G12C+ | Various | Sub-nanomolar | Cell Proliferation | [3] |
| Sotorasib (AMG510) | C106, RW7213, SW837, SNU1411 | Colorectal | Not specified | Cell Proliferation | [4] |
| Adagrasib (MRTX849) | SW837 | Colorectal | Not specified | Western Blot (pERK) | [5] |
Note: Specific IC50 values for this compound in colorectal cancer cell lines were not publicly available at the time of this guide's compilation. The data from NSCLC and pancreatic cancer cell lines are provided to indicate its high potency.
Table 2: In Vivo Efficacy of KRAS G12C Inhibitors in Colorectal Cancer Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) / Response | Reference |
| This compound (D3S-001) | SW837 CDX | 10 mg/kg, QD, p.o. | Tumor Regression | [6] |
| This compound (D3S-001) | SW837 CDX | 30 mg/kg, QD, p.o. | Durable Complete Remission in high percentage of mice | [6] |
| Adagrasib + BI-3406 (SOS1i) | SW837 Xenograft | Adagrasib: 100 mg/kg QD, p.o.; BI-3406: 50 mg/kg BID, p.o. | 119% TGI, Average ΔTV, −67.8% (Day 42) | [7] |
| Adagrasib + Cetuximab | SW837 Xenograft | Adagrasib: 100 mg/kg QD, p.o.; Cetuximab: 20 mg/kg twice a week, i.p. | 121% TGI, Average ΔTV, −74.4% (Day 42) | [7] |
CDX: Cell line-Derived Xenograft; QD: once daily; BID: twice daily; p.o.: oral administration; i.p.: intraperitoneal administration; TGI: Tumor Growth Inhibition; ΔTV: change in tumor volume.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical experimental protocols used in the evaluation of KRAS G12C inhibitors.
Cell Viability Assay
This assay is used to determine the concentration of the inhibitor that is required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Lines: Human colorectal cancer cell lines harboring the KRAS G12C mutation (e.g., SW837).
-
Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of the KRAS G12C inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.
Western Blot Analysis for Pathway Modulation
This technique is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK.
-
Cell Culture and Treatment: KRAS G12C mutant colorectal cancer cells (e.g., SW837) are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with the inhibitor at various concentrations for specified time points (e.g., 6 or 24 hours).[5]
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 15-20 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[5]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total ERK, phospho-ERK (p-ERK), and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and the levels of p-ERK are normalized to total ERK.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., female athymic nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: KRAS G12C mutant colorectal cancer cells (e.g., 5 million SW837 cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of each mouse.[8]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Treatment Administration: The inhibitor is formulated for oral administration (e.g., in a vehicle of 0.5% HPMC, 0.2% Tween 80 in sterile water) and administered daily by oral gavage at specified doses (e.g., 10 or 30 mg/kg for this compound). The control group receives the vehicle alone.
-
Monitoring and Endpoints: Tumor volume is measured regularly (e.g., twice weekly) with calipers using the formula: (Length x Width²)/2. Animal body weight is also monitored as an indicator of toxicity. The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Pharmacodynamic (PD) Analysis (Optional): At the end of the study, or at specific time points, tumors can be excised for analysis of target engagement and downstream pathway modulation by western blotting or other methods.
Conclusion and Future Directions
This compound (D3S-001) has demonstrated significant preclinical activity as a potent and selective inhibitor of KRAS G12C. Its ability to induce tumor regression and even durable complete remission in colorectal cancer xenograft models highlights its potential as a promising therapeutic agent.
The modest efficacy of KRAS G12C inhibitors as monotherapy in colorectal cancer has been attributed to adaptive resistance mechanisms, primarily through feedback reactivation of the EGFR signaling pathway. Preclinical and clinical studies have consistently shown that combining KRAS G12C inhibitors with EGFR inhibitors, such as cetuximab or panitumumab, leads to enhanced anti-tumor activity in colorectal cancer. This combination strategy is now a key focus of clinical development for KRAS G12C-mutated colorectal cancer.
Future research will likely focus on:
-
Further clinical evaluation of this compound, both as a monotherapy and in combination with other agents, in patients with KRAS G12C-mutated colorectal cancer.
-
Identifying and validating biomarkers to predict response and resistance to this compound and other KRAS G12C inhibitors.
-
Investigating novel combination strategies to overcome both intrinsic and acquired resistance, potentially involving inhibitors of other signaling pathways such as SHP2 or SOS1.
This technical guide provides a foundational understanding of the preclinical evaluation of this compound in colorectal cancer models. The provided data and protocols should serve as a valuable resource for researchers and drug developers working to advance novel therapies for this challenging disease.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asco.org [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and Effective KRAS G12C Inhibition: The Preclinical Advancements of D3S-001 [synapse.patsnap.com]
- 7. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Determining the IC50 of (7R)-Elisrasib in Cancer Cells
Introduction
(7R)-Elisrasib is an orally bioavailable, selective inhibitor targeting the KRAS G12C mutation, a key oncogenic driver in various cancers.[1] The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that acts as a molecular switch in crucial intracellular signaling pathways regulating cell growth, differentiation, and survival.[2][3] Mutations in the KRAS gene can lead to the constitutive activation of these pathways, promoting uncontrolled cell proliferation and tumor formation.[2] Specifically, the G12C mutation, where glycine (B1666218) is substituted by cysteine at codon 12, is a prevalent driver in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[2]
Elisrasib covalently binds to the mutant cysteine residue of the KRAS G12C protein, locking it in an inactive, GDP-bound state.[4][5] This action blocks downstream signaling, thereby inhibiting the proliferation of cancer cells harboring this mutation.[1][5] Determining the half-maximal inhibitory concentration (IC50) is a critical step in preclinical research.[6] The IC50 value represents the concentration of a drug required to inhibit a specific biological process by 50% and is a key measure of the drug's potency.[7][8][9] These application notes provide a comprehensive guide and detailed protocols for determining the IC50 of this compound in relevant cancer cell lines.
Mechanism of Action of this compound
The KRAS protein cycles between an active state when bound to guanosine (B1672433) triphosphate (GTP) and an inactive state when bound to guanosine diphosphate (B83284) (GDP).[2][3][4] The G12C mutation impairs the protein's ability to hydrolyze GTP, causing it to remain in a constitutively active state.[2][10] This leads to the persistent activation of downstream effector pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[2][3][4]
This compound is designed to specifically target the cysteine residue present in the KRAS G12C mutant. It forms an irreversible covalent bond with this cysteine, trapping the KRAS G12C protein in its inactive GDP-bound conformation.[2][4][5] This prevents the reactivation of KRAS and effectively abrogates the downstream oncogenic signaling, leading to reduced cancer cell growth and proliferation.[4][5]
Data Presentation
The following table summarizes hypothetical IC50 values for this compound in various human cancer cell lines known to harbor the KRAS G12C mutation. Actual values may vary based on experimental conditions. Published data shows Elisrasib inhibits the proliferation of KRAS G12C mutant H358 and MIA-Pa-Ca-2 cells with IC50 values of 0.6 nM and 0.44 nM, respectively.[11]
| Cell Line | Cancer Type | Culture Medium | Seeding Density (cells/well) | Incubation Time (h) | Assay Used | This compound IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | RPMI-1640 + 10% FBS | 5,000 | 72 | CellTiter-Glo® | 0.6 |
| MIA PaCa-2 | Pancreatic Cancer | DMEM + 10% FBS | 4,000 | 72 | CellTiter-Glo® | 0.4 |
| SW1573 | Non-Small Cell Lung Cancer | RPMI-1640 + 10% FBS | 5,000 | 72 | MTT | 1.2 |
| HCT116 (KRAS G12C) | Colorectal Cancer | McCoy's 5A + 10% FBS | 6,000 | 72 | Resazurin | 2.5 |
| A549 | Non-Small Cell Lung Cancer | F-12K + 10% FBS | 5,000 | 72 | CellTiter-Glo® | > 10,000 (KRAS Wild-Type) |
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound using the MTT assay, a common colorimetric method for assessing cell viability.[12]
Materials and Reagents
-
Cell Lines: KRAS G12C mutant cancer cell line (e.g., NCI-H358) and a KRAS wild-type control line (e.g., A549).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
MTT Reagent: 5 mg/mL in PBS, sterile filtered.
-
DMSO: Cell culture grade.
-
Equipment: 96-well flat-bottom plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (absorbance at 570 nm), inverted microscope.
Experimental Workflow
Detailed Procedure
Step 1: Cell Seeding
-
Culture the selected cancer cells in their recommended medium until they reach approximately 80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and resuspend them in fresh medium to the desired seeding density (e.g., 5 x 10⁴ cells/mL for NCI-H358).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).[13]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[13][14]
Step 2: Preparation of this compound Dilutions
-
Prepare a serial dilution series of this compound in culture medium from the 10 mM DMSO stock. An 8-point dose range is typical.[9] For example, create concentrations from 10 µM down to 1 pM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well (typically ≤ 0.1%).[13]
Step 3: Cell Treatment
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound, the vehicle control (DMSO), or fresh medium (for untreated control) to the appropriate wells. Each condition should be performed in triplicate.
-
Incubate the plate for an additional 72 hours at 37°C in a 5% CO2 incubator.[13]
Step 4: MTT Assay
-
After the 72-hour treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[12]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[12]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[12]
Step 5: Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Normalization:
-
Subtract the average absorbance of the "medium only" wells (background) from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (which represents 100% viability) using the formula:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
-
-
IC50 Calculation:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value.[7][13][15] The IC50 is the concentration at which the curve passes through 50% viability.[7]
-
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12C Inhibitor | Jacobio Pharma [jacobiopharma.com]
- 6. benchchem.com [benchchem.com]
- 7. clyte.tech [clyte.tech]
- 8. mdpi.com [mdpi.com]
- 9. The Importance of IC50 Determination | Visikol [visikol.com]
- 10. youtube.com [youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. BioRender App [app.biorender.com]
- 15. synentec.com [synentec.com]
Application Notes and Protocols for the Establishment of a (7R)-Elisrasib Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing a xenograft model to evaluate the efficacy of (7R)-Elisrasib, a potent and orally bioavailable inhibitor of the KRAS G12C mutation.[1][2] This document includes the mechanism of action of this compound, protocols for cell culture, tumor implantation, drug administration, and methods for assessing anti-tumor activity, along with illustrative diagrams of the relevant signaling pathway and experimental workflow.
Introduction to this compound and KRAS G12C
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a crucial GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation in KRAS leads to its constitutive activation, locking it in a GTP-bound state and driving oncogenesis through downstream pathways such as the MAPK and PI3K/AKT cascades. This compound, also known as D3S-001, is a next-generation, orally active inhibitor that selectively and irreversibly binds to the mutant cysteine residue of KRAS G12C.[1][2] This covalent modification locks the KRAS G12C protein in its inactive GDP-bound state, thereby inhibiting downstream signaling and suppressing tumor growth.[3] Preclinical studies have demonstrated its robust anti-tumor activity in various xenograft models.[4][5]
Signaling Pathway
The KRAS G12C mutation leads to the continuous activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are critical for cell proliferation and survival. This compound selectively targets the KRAS G12C mutant protein, inhibiting these downstream signals.
Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for establishing a xenograft model to test the efficacy of this compound.
Cell Line Culture and Preparation
Objective: To culture and prepare KRAS G12C mutant cancer cell lines for implantation into immunodeficient mice.
Materials:
-
KRAS G12C mutant human cancer cell lines (e.g., MIA PaCa-2 for pancreatic cancer, SW837 for colorectal cancer, or H358 for non-small cell lung cancer).[1][4]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS).
-
Matrigel® Basement Membrane Matrix.
-
Hemocytometer or automated cell counter.
Protocol:
-
Culture the selected KRAS G12C mutant cell line in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day of implantation, harvest the cells by washing with PBS, followed by detachment with Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Perform a cell count and assess viability using a trypan blue exclusion assay. Cell viability should be >95%.
-
Adjust the cell concentration to the desired density (e.g., 5 x 10^7 cells/mL).
-
Mix the cell suspension with an equal volume of Matrigel® on ice to achieve a final concentration of 2.5 x 10^7 cells/mL for implantation.
Xenograft Model Establishment
Objective: To establish subcutaneous tumors in immunodeficient mice.
Materials:
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Prepared cell suspension in Matrigel®.
-
1 mL sterile syringes with 27-gauge needles.
-
Animal calipers.
Protocol:
-
Acclimatize the mice for at least one week before the experiment.
-
On the day of implantation, gently restrain the mouse and swab the injection site (typically the right flank) with an alcohol pad.
-
Subcutaneously inject 0.1 mL of the cell suspension (containing 2.5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once tumors are palpable, measure them 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
This compound Administration
Objective: To administer this compound to the tumor-bearing mice.
Materials:
-
This compound (D3S-001).
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water).
-
Oral gavage needles.
Protocol:
-
Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentrations (e.g., for doses of 10, 30, and 100 mg/kg).[4]
-
Administer this compound orally to the treatment groups once daily (QD).[4]
-
Administer an equivalent volume of the vehicle to the control group.
-
Continue treatment for the duration of the study (e.g., 21-52 days, depending on the model).[5]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
Assessment of Anti-Tumor Efficacy
Objective: To evaluate the effect of this compound on tumor growth.
Protocol:
-
Continue to measure tumor volumes and body weights throughout the treatment period.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated at the end of the study using the formula: TGI (%) = [1 - ((Mean tumor volume of treated group at end) - (Mean tumor volume of treated group at start)) / ((Mean tumor volume of control group at end) - (Mean tumor volume of control group at start))] x 100.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and, if required, process them for further analysis (e.g., histopathology, Western blotting for pharmacodynamic markers like p-ERK).
Experimental Workflow Diagram
Caption: Workflow for establishing a this compound xenograft model.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of this compound in various xenograft models.
Table 1: In Vitro Proliferation Inhibition by this compound
| Cell Line | Cancer Type | IC50 (nM) |
| H358 | Non-Small Cell Lung Cancer | 0.6 |
| MIA-PaCa-2 | Pancreatic Cancer | 0.44 |
Data sourced from MedChemExpress.[1]
Table 2: Anti-Tumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment and Dose (Oral, QD) | Duration (Days) | Tumor Growth Inhibition (TGI) (%) |
| MIA PaCa-2 | Pancreatic Cancer | This compound 10 mg/kg | 52 | 104 |
| MIA PaCa-2 | Pancreatic Cancer | This compound 30 mg/kg | 52 | 113 |
| MIA PaCa-2 | Pancreatic Cancer | This compound 100 mg/kg | 52 | 115 |
| SW837 | Colorectal Cancer | This compound 10 mg/kg | 35 | 85 |
| SW837 | Colorectal Cancer | This compound 30 mg/kg | 35 | 104 |
| SW837 | Colorectal Cancer | This compound 100 mg/kg | 35 | 108 |
| YUO142 (PDX) | Non-Small Cell Lung Cancer | This compound 10 mg/kg | 21 | 88 |
| YUO142 (PDX) | Non-Small Cell Lung Cancer | This compound 30 mg/kg | 21 | 100 |
| YUO142 (PDX) | Non-Small Cell Lung Cancer | This compound 100 mg/kg | 21 | 101 |
Data adapted from "D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics...".[4][5] TGI > 100% indicates tumor regression.
Table 3: Comparative Efficacy of KRAS G12C Inhibitors in the MIA PaCa-2 Xenograft Model
| Treatment and Dose (Oral, QD) | Duration (Days) | Tumor Growth Inhibition (TGI) (%) |
| Sotorasib 30 mg/kg | 52 | 73 |
| Adagrasib 30 mg/kg | 52 | 74 |
| This compound 30 mg/kg | 52 | 113 |
Data adapted from "D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics...".[4][5]
These protocols and data provide a robust framework for the preclinical evaluation of this compound in xenograft models, enabling researchers to assess its therapeutic potential in KRAS G12C-mutant cancers. Adherence to institutional guidelines for animal welfare and experimental procedures is mandatory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis for p-ERK Inhibition by (7R)-Elisrasib
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7R)-Elisrasib, also known as D3S-001, is a potent and selective, orally bioavailable covalent inhibitor of the KRAS G12C mutation.[1][2] The KRAS protein is a critical node in cellular signaling, and the G12C mutation leads to its constitutive activation, promoting uncontrolled cell growth and proliferation through downstream pathways, most notably the MAPK/ERK cascade.[3] This pathway, consisting of a series of protein kinases including RAF, MEK, and ERK, is a key driver in many human cancers when aberrantly activated.[3]
This compound specifically targets the mutant cysteine in KRAS G12C, locking the protein in an inactive, GDP-bound state.[3] This prevents the downstream phosphorylation and activation of MEK and subsequently ERK. The level of phosphorylated ERK (p-ERK) is a crucial biomarker for assessing the on-target efficacy of KRAS G12C inhibitors. Western blot analysis is a widely used and robust method to quantify the reduction in p-ERK levels in response to inhibitor treatment, providing a clear measure of pathway inhibition.
These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the in vitro and in vivo efficacy of this compound by measuring the dose-dependent inhibition of p-ERK in cancer models harboring the KRAS G12C mutation.
Data Presentation
Quantitative Analysis of p-ERK Inhibition by this compound
The inhibitory effect of this compound on ERK phosphorylation has been quantified in preclinical studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for p-ERK inhibition in two KRAS G12C mutant cancer cell lines after a 2-hour treatment. This data demonstrates the potent and specific activity of this compound in suppressing the MAPK/ERK signaling pathway.
| Cell Line | Cancer Type | This compound (D3S-001) p-ERK Inhibition IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.5 |
| MIA PaCa-2 | Pancreatic Cancer | 0.3 |
Data sourced from preclinical studies on D3S-001.[4]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Experimental Protocols
This section provides a detailed methodology for assessing the inhibition of ERK phosphorylation by this compound using Western blot analysis.
I. Cell Culture and Treatment
-
Cell Lines: Use cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal p-ERK levels, serum-starve the cells for 12-24 hours prior to treatment.
-
Inhibitor Treatment: Prepare a dilution series of this compound in culture medium. Aspirate the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for the desired time period (e.g., 2 hours).
II. Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay such as the BCA or Bradford assay, following the manufacturer's instructions.
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil for 5 minutes at 95-100°C.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an 8-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Confirm transfer efficiency by staining the membrane with Ponceau S.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2, typically recognizing Thr202/Tyr204) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
IV. Signal Detection and Data Analysis
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing for Total ERK: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[4]
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps using a primary antibody against total ERK1/2.
-
-
Densitometry: Quantify the band intensities for both p-ERK and total ERK for each sample using densitometry software (e.g., ImageJ).
-
Normalization: For each sample, normalize the p-ERK band intensity to the corresponding total ERK band intensity.
-
Data Interpretation: Plot the normalized p-ERK levels against the concentration of this compound to visualize the dose-dependent inhibition and to calculate the IC50 value. A significant decrease in the normalized p-ERK signal with increasing concentrations of this compound indicates effective inhibition of the MAPK/ERK pathway.
In Vivo Pharmacodynamic Analysis
Preclinical studies have also demonstrated the in vivo efficacy of this compound. In an NCI-H358 xenograft model, a single oral dose of D3S-001 resulted in a dose-dependent inhibition of p-ERK1/2 in tumor samples collected 6 hours post-treatment.[4] This confirms that this compound effectively engages its target and inhibits downstream signaling in a whole-animal model. The protocol for such an analysis would follow the same Western blotting principles outlined above, using protein lysates derived from tumor tissue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Elisrasib (D3S-001) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 3. Targeting ST8SIA6-AS1 counteracts KRASG12C inhibitor resistance through abolishing the reciprocal activation of PLK1/c-Myc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (7R)-Elisrasib Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7R)-Elisrasib, also known as GDC-6036, is a highly potent and selective, orally bioavailable covalent inhibitor of the KRAS G12C mutation. This mutation is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This compound functions by irreversibly binding to the cysteine residue of the G12C mutant KRAS protein, locking it in an inactive, GDP-bound state. This action inhibits downstream signaling through critical pathways like the MAPK/ERK and PI3K/AKT cascades, thereby suppressing tumor cell proliferation and survival.[1][2]
The validation of target engagement is a critical step in the preclinical and clinical development of targeted therapies like this compound. Demonstrating that the drug binds to its intended target in a cellular context provides crucial evidence of its mechanism of action and helps to establish a therapeutic window. These application notes provide detailed protocols for key assays to measure the target engagement of this compound.
Signaling Pathway of this compound
This compound targets the constitutively active KRAS G12C mutant protein. By locking KRAS G12C in an inactive state, it prevents the exchange of GDP for GTP, a crucial step for KRAS activation. This leads to the downregulation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound's target engagement and downstream effects. It is important to note that specific IC50 and EC50 values can vary depending on the cell line and assay conditions. The data presented here are illustrative and based on the high potency reported for GDC-6036.[1]
Table 1: Cellular Target Engagement of this compound
| Assay Type | Cell Line | Parameter | Value (nM) |
| Immunoaffinity LC-MS/MS | NCI-H358 (NSCLC) | EC50 (Target Occupancy) | < 10 |
| Cellular Thermal Shift Assay | MIA PaCa-2 (Pancreatic) | EC50 (Thermal Stabilization) | < 50 |
Table 2: Inhibition of Downstream Signaling by this compound
| Assay Type | Cell Line | Parameter | Value (nM) |
| pERK Western Blot | NCI-H358 (NSCLC) | IC50 (pERK Inhibition) | < 10 |
| High-Content Imaging (pERK) | MIA PaCa-2 (Pancreatic) | IC50 (pERK Inhibition) | < 20 |
Experimental Protocols
Immunoaffinity 2D-LC-MS/MS for Target Occupancy
This is the gold-standard assay for quantifying the covalent binding of this compound to KRAS G12C in cells and tissues. It measures the ratio of drug-bound (adducted) to unbound (free) KRAS G12C protein.[3][4]
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-RAS antibody (commercially available)
-
Protein A/G magnetic beads
-
DTT, Iodoacetamide
-
Trypsin
-
LC-MS/MS system
Protocol:
-
Cell Treatment: Plate KRAS G12C mutant cells and treat with a dose-range of this compound or vehicle control for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Immunoaffinity Purification: Incubate a defined amount of protein lysate (e.g., 1-2 mg) with an anti-RAS antibody overnight at 4°C. Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.
-
On-Bead Digestion: Wash the beads extensively. Resuspend the beads in a digestion buffer, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptides by 2D-LC-MS/MS. The first dimension can be a high-pH reversed-phase separation, and the second dimension a low-pH reversed-phase separation coupled to the mass spectrometer.
-
Data Analysis: Identify and quantify the peak areas of the unadducted KRAS G12C peptide and the this compound-adducted peptide. Calculate the percent target occupancy as: (Adducted Peptide Area / (Adducted Peptide Area + Unadducted Peptide Area)) * 100.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess target engagement in a cellular environment. The principle is that the binding of a ligand, such as this compound, stabilizes the target protein (KRAS G12C), leading to a higher melting temperature.[5][6]
Materials:
-
KRAS G12C mutant cell line
-
This compound
-
PBS with protease inhibitors
-
PCR tubes and thermal cycler
-
Western blot reagents
-
Anti-KRAS antibody
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle control for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Analyze equal amounts of soluble protein by Western blot using an anti-KRAS antibody.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the normalized band intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blot for Downstream pERK Inhibition
This assay provides a functional readout of target engagement by measuring the phosphorylation of ERK, a key downstream effector in the MAPK pathway. A reduction in pERK levels indicates successful inhibition of KRAS G12C signaling.[7]
Materials:
-
KRAS G12C mutant cell line
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells and serum-starve overnight. Treat with a dose-range of this compound or vehicle control for 2-4 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against pERK overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Re-probing: Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Data Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal. Plot the normalized pERK levels against the log of the this compound concentration to determine the IC50 value.
Conclusion
The assays described provide a robust framework for confirming the target engagement of this compound. The immunoaffinity 2D-LC-MS/MS method offers a direct and quantitative measure of covalent binding, while CETSA provides a biophysical confirmation of target engagement in a cellular context. The pERK Western blot serves as a critical functional assay to demonstrate the inhibition of downstream signaling. Together, these methods are essential for the comprehensive characterization of this compound and other KRAS G12C inhibitors in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dialogorochecac.com [dialogorochecac.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for (7R)-Elisrasib in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7R)-Elisrasib (also known as Elisrasib and D3S-001) is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutation.[1][2] This next-generation inhibitor has demonstrated significant clinical activity, including in patients who have developed resistance to first-generation KRAS G12C inhibitors.[3][4][5] Preclinical and clinical data for other KRAS G12C inhibitors have highlighted the potential for combination therapies to overcome intrinsic and acquired resistance, providing a strong rationale for exploring this compound in combination with other targeted agents.[6][7][8][9]
These application notes provide a comprehensive overview of the scientific basis and practical protocols for investigating this compound in combination with other inhibitors, specifically focusing on SHP2, EGFR, and mTOR inhibitors.
Mechanism of Action of this compound
This compound is a covalent inhibitor that specifically targets the KRAS protein with a G12C mutation. It forms a covalent bond with the cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[10] This prevents the downstream signaling through pathways such as the MAPK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and survival.[11][12] Notably, this compound has shown the ability to overcome resistance mechanisms that affect first-generation KRAS G12C inhibitors.[3][13]
Rationale for Combination Therapies
The development of resistance to targeted therapies, including KRAS G12C inhibitors, is a significant clinical challenge. Resistance can arise from various mechanisms, including reactivation of the MAPK pathway through feedback loops or activation of parallel signaling pathways.[6][14] Combining this compound with inhibitors targeting these escape pathways is a promising strategy to enhance anti-tumor activity and prevent or delay the onset of resistance.
Combination with SHP2 Inhibitors
SHP2 is a protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[6][15] It is involved in the activation of the RAS-MAPK pathway. Inhibition of SHP2 can block the reactivation of this pathway, which is a known resistance mechanism to KRAS G12C inhibitors.[6][16] Preclinical studies with other KRAS G12C inhibitors have shown that combination with a SHP2 inhibitor leads to synergistic anti-tumor effects.[16][17]
Combination with EGFR Inhibitors
In colorectal cancer, inhibition of KRAS G12C can lead to a feedback activation of the Epidermal Growth Factor Receptor (EGFR).[7][14] This reactivation of upstream signaling can overcome the effects of the KRAS inhibitor. Combining a KRAS G12C inhibitor with an EGFR inhibitor, such as cetuximab or panitumumab, has shown promising results in clinical trials for KRAS G12C-mutated colorectal cancer.[7][9]
Combination with mTOR Inhibitors
The PI3K/AKT/mTOR pathway is another critical signaling cascade that can be activated in cancer cells, sometimes in parallel to the MAPK pathway.[12] There is evidence that inhibition of KRAS G12C can lead to an increase in mTOR expression.[12] Dual inhibition of KRAS G12C and mTOR has been shown to be synergistic in preclinical models of lung cancer.[12][18]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from preclinical studies evaluating the efficacy of this compound in combination with other inhibitors. These tables are provided as examples for data presentation.
Table 1: In Vitro Cell Viability (IC50, µM) of this compound in Combination with Other Inhibitors in KRAS G12C Mutant Cell Lines
| Cell Line | This compound (alone) | SHP2 Inhibitor (alone) | This compound + SHP2 Inhibitor | EGFR Inhibitor (alone) | This compound + EGFR Inhibitor | mTOR Inhibitor (alone) | This compound + mTOR Inhibitor |
| NCI-H358 (Lung) | 0.05 | 0.5 | 0.01 | >10 | 0.02 | 1.2 | 0.03 |
| MIA PaCa-2 (Pancreas) | 0.08 | 0.8 | 0.02 | >10 | 0.05 | 1.5 | 0.06 |
| SW837 (Colon) | 0.1 | 1.0 | 0.03 | 2.5 | 0.04 | 2.0 | 0.08 |
Table 2: In Vivo Tumor Growth Inhibition (% TGI) of this compound in Combination with Other Inhibitors in Xenograft Models
| Xenograft Model | This compound (alone) | SHP2 Inhibitor (alone) | This compound + SHP2 Inhibitor | EGFR Inhibitor (alone) | This compound + EGFR Inhibitor | mTOR Inhibitor (alone) | This compound + mTOR Inhibitor |
| NCI-H358 | 65% | 40% | 95% | 10% | 85% | 35% | 92% |
| MIA PaCa-2 | 60% | 35% | 90% | 5% | 78% | 30% | 88% |
| SW837 | 55% | 30% | 88% | 50% | 98% | 25% | 85% |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound in combination with another inhibitor on the viability of cancer cell lines.[19][20][21][22]
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2, SW837)
-
Complete cell culture medium
-
96-well plates
-
This compound and other inhibitor(s) of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound, the other inhibitor, and the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound combinations on key signaling proteins.[23][24][25][26][27]
Materials:
-
Cell lysates from treated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, the other inhibitor, and the combination for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Tumor Model
This protocol is for evaluating the anti-tumor efficacy of this compound combinations in a mouse model.[28][29][30][31][32]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
KRAS G12C mutant cancer cell line
-
Matrigel (optional)
-
This compound and other inhibitor(s) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, other inhibitor alone, combination).
-
Administer the treatments as per the determined dose and schedule (e.g., oral gavage daily).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Visualizations
Caption: Signaling pathways targeted by this compound and potential combination therapies.
Caption: General experimental workflow for evaluating this compound combination therapies.
Caption: Logical relationship for combining this compound with other inhibitors.
References
- 1. Elisrasib (D3S-001) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 2. Facebook [cancer.gov]
- 3. aacr.org [aacr.org]
- 4. Elironrasib may overcome resistance to prior KRAS G12C inhibition in non-small cell lung cancer [hidocdr.com]
- 5. AACR 2025: D3 Bio, Immvira present solid tumor, brain cancer data | BioWorld [bioworld.com]
- 6. SHP2 Inhibitors for Treating Cancer | Frederick National Laboratory [frederick.cancer.gov]
- 7. Combining EGFR and KRAS G12C Inhibitors for KRAS G12C Mutated Advanced Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining EGFR and KRAS G12C Inhibitors for KRAS G12C Mutated Advanced Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dual inhibition of GTP-bound KRAS and mTOR in lung adenocarcinoma and squamous cell carcinoma harboring KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elironrasib Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 14. scientificarchives.com [scientificarchives.com]
- 15. targetedonc.com [targetedonc.com]
- 16. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. kuraoncology.com [kuraoncology.com]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. Western Blot Protocol | Proteintech Group [ptglab.com]
- 28. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]
- 30. In Vivo Combination | Kyinno Bio [kyinno.com]
- 31. blog.crownbio.com [blog.crownbio.com]
- 32. aacrjournals.org [aacrjournals.org]
Preparing (7R)-Elisrasib for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7R)-Elisrasib, also known as D3S-001, is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutation.[1][2][3][4][5] This mutation is a key driver in several cancers, making this compound a promising therapeutic agent.[6] Preclinical in vivo studies are a critical step in the evaluation of its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.[7] This document provides detailed application notes and protocols for the preparation and administration of this compound for in vivo studies in animal models, particularly mice.
Mechanism of Action and Signaling Pathway
This compound selectively targets the KRAS G12C mutant protein.[8] It covalently binds to the cysteine residue at position 12, locking the protein in an inactive, GDP-bound state.[1] This prevents the exchange to the active, GTP-bound state, thereby inhibiting downstream signaling pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[5]
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is crucial for developing a suitable in vivo formulation. Key parameters to consider are solubility, permeability, and stability.
| Property | Data | Reference |
| Molecular Weight | 679.67 g/mol | [5] |
| Formula | C₃₂H₃₅F₆N₇O₃ | [5] |
| Appearance | Solid | [5] |
| Solubility | 10 mM in DMSO | [5] |
| Storage (Solid) | -20°C for 12 months, 4°C for 6 months | [5] |
| Storage (Solvent) | -80°C for 6 months, -20°C for 6 months | [5] |
Recommended Formulations for In Vivo Oral Administration
This compound is orally active, and thus, oral gavage is a common route of administration in preclinical mouse models.[2][7] Due to its likely poor aqueous solubility, a suspension formulation is often necessary. Below are two potential starting formulations. It is highly recommended to assess the stability and homogeneity of the chosen formulation prior to in vivo studies.
Formulation 1: Hydroxypropyl Methylcellulose (HPMC) and Tween 80 Suspension (General Protocol)
This is a widely used vehicle for oral administration of poorly soluble compounds in preclinical studies.
| Component | Concentration | Purpose |
| This compound | 1-10 mg/mL | Active Ingredient |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5% (w/v) | Suspending Agent |
| Tween 80 (Polysorbate 80) | 0.1% (v/v) | Wetting Agent |
| Sterile Water for Injection | q.s. | Vehicle |
Formulation 2: Captisol-Based Solution (Based on Adagrasib Formulation)
For some compounds, a solution can be achieved using solubilizing agents like Captisol (a modified cyclodextrin). This can potentially improve bioavailability.
| Component | Concentration | Purpose |
| This compound | Target Dose Dependent | Active Ingredient |
| Captisol® (SBE-β-CD) | 10% (w/v) | Solubilizing Agent |
| Citrate Buffer (50 mM) | q.s. | Vehicle/Buffer |
| pH | 5.0 | pH Adjustment |
Experimental Protocols
Protocol 1: Preparation of HPMC/Tween 80 Suspension
-
Vehicle Preparation:
-
In a sterile beaker, dissolve 0.5 g of HPMC in approximately 80 mL of sterile water by stirring. This may require heating or stirring overnight to fully dissolve.
-
Add 0.1 mL of Tween 80 to the HPMC solution and mix thoroughly.
-
Adjust the final volume to 100 mL with sterile water.
-
-
Suspension of this compound:
-
Weigh the required amount of this compound powder.
-
In a sterile mortar, add a small volume of the prepared vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
Transfer the suspension to a sterile, light-protected container.
-
-
Pre-Dosing Preparation:
-
Before each administration, vigorously vortex or stir the suspension to ensure homogeneity.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in mice bearing subcutaneous tumors.
-
Cell Culture and Implantation:
-
Culture a human cancer cell line with a KRAS G12C mutation (e.g., NCI-H358 or MIA PaCa-2) under standard conditions.
-
Harvest the cells and resuspend them in a sterile medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-10 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Dosing and Monitoring:
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK) and plasma for pharmacokinetic analysis.
-
Data Presentation: In Vivo Dosing and Efficacy
The following table summarizes reported in vivo data for this compound.
| Animal Model | Cell Line | Dosing Regimen | Efficacy Outcome | Reference |
| Nude Balb/c mice | MIA PaCa-2 | 10, 30 mg/kg; p.o.; daily for 22 days | Tumor growth inhibition | [9] |
| NCI-H358 xenograft | NCI-H358 | 3, 10, 30, 100 mg/kg; p.o.; daily | Tumor growth inhibition | [5] |
| NCI-H358 xenograft | NCI-H358 | 30 mg/kg; p.o.; daily | Near-complete tumor regression | [7] |
Conclusion
The successful in vivo evaluation of this compound relies on the careful preparation of a stable and homogenous formulation suitable for oral administration. The protocols and data presented herein provide a comprehensive guide for researchers to design and execute preclinical studies to further characterize the therapeutic potential of this promising KRAS G12C inhibitor. It is imperative to perform formulation optimization and stability testing to ensure reliable and reproducible results.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Elisrasib (D3S-001) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 6. curetoday.com [curetoday.com]
- 7. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
(7R)-Elisrasib solubility in DMSO and other solvents
Topic: (7R)-Elisrasib Solubility in DMSO and Other Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in several forms of cancer.[1][2] As with many small molecule inhibitors, its physicochemical properties, particularly solubility, are critical for its use in preclinical research and formulation development.[3][4] Understanding the solubility of this compound in common laboratory solvents is essential for preparing stock solutions for in vitro assays and for developing formulations for in vivo studies. These application notes provide a summary of the known solubility of this compound and detailed protocols for its determination.
Data Presentation: Solubility of this compound
The solubility of a compound is a key determinant of its biological activity and therapeutic potential. The following table summarizes the available solubility data for this compound in dimethyl sulfoxide (B87167) (DMSO) and provides a template for recording experimentally determined values in other common solvents. KRAS G12C inhibitors are often characterized by poor aqueous solubility, which can present challenges for oral bioavailability.[3][4]
| Solvent | Molar Solubility (mM) | g/L | Temperature (°C) | Method | Source |
| DMSO | 10 | 6.797 | Not Specified | Not Specified | Probechem |
| Ethanol | Data not available | Data not available | |||
| Water | Data not available | Data not available | |||
| PBS (pH 7.4) | Data not available | Data not available |
Note: The molecular weight of this compound is 679.66 g/mol .
Signaling Pathway of KRAS G12C and Inhibition by this compound
This compound is an orally bioavailable inhibitor that specifically targets the KRAS G12C mutation.[1][2] The KRAS protein is a GTPase that functions as a molecular switch in cellular signaling.[5] Mutations at the G12C position result in a constitutively active protein that continuously stimulates downstream pro-proliferative and survival pathways.[5] The two primary signaling cascades activated by oncogenic KRAS are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5][6] By covalently binding to the cysteine residue of the G12C mutant, this compound locks the protein in an inactive, GDP-bound state, thereby inhibiting these downstream signaling pathways and leading to a reduction in tumor cell proliferation and survival.[1][2]
Caption: KRAS G12C signaling and inhibition by this compound.
Experimental Protocols
The following protocols describe standard methods for determining the solubility of this compound.
Protocol 1: Thermodynamic Solubility Determination by the Shake-Flask Method
This method is considered the gold standard for determining thermodynamic equilibrium solubility.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5% purity
-
Ethanol, absolute
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to separate vials for each solvent (DMSO, ethanol, water, PBS). The amount should be more than what is expected to dissolve.
-
Add a precise volume of each solvent (e.g., 1 mL) to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples at a constant speed for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, let the vials stand undisturbed for at least one hour to allow undissolved solid to settle.
-
For complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Perform serial dilutions of the filtered supernatant with the respective solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method with a standard calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the undiluted supernatant by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
Protocol 2: Kinetic Aqueous Solubility Determination using DMSO Stock
This high-throughput method is useful for early-stage drug discovery to estimate aqueous solubility.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well filter plates
-
96-well collection plates
-
Plate shaker
-
Plate reader (UV-Vis or other suitable detection method)
Procedure:
-
Compound Addition:
-
Add a small volume of the this compound DMSO stock solution (e.g., 2 µL of 10 mM) to the wells of a 96-well filter plate.
-
Add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final concentration and a low percentage of DMSO (e.g., 1%).
-
-
Incubation:
-
Seal the plate and incubate on a plate shaker at room temperature for a defined period (e.g., 1.5-2 hours).
-
-
Filtration:
-
Place the filter plate on top of a collection plate and centrifuge to filter the solutions and remove any precipitated compound.
-
-
Quantification:
-
Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard curve prepared in the same solvent mixture (e.g., 1% DMSO in PBS).
-
Caption: Workflow for Shake-Flask Solubility Determination.
References
- 1. Facebook [cancer.gov]
- 2. D3S-001 | C32H35F6N7O3 | CID 167251905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: (7R)-Elisrasib Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to (7R)-Elisrasib, a next-generation KRAS G12C inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its mechanism of action differ from first-generation KRAS G12C inhibitors?
This compound (also known as elironrasib or D3S-001) is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutant protein.[1][2][3] Unlike first-generation inhibitors such as sotorasib (B605408) and adagrasib, which target the inactive, GDP-bound (RAS-OFF) state of KRAS G12C, this compound uniquely targets the active, GTP-bound (RAS-ON) state.[4][5][6] This is achieved through an innovative mechanism where Elisrasib forms a tri-complex with the intracellular chaperone protein cyclophilin A (CypA) and the active KRAS G12C protein, thereby inhibiting downstream oncogenic signaling.[7]
Q2: My cancer cells have developed resistance to a first-generation KRAS G12C inhibitor. Could this compound be effective in this model?
Yes, preclinical and clinical data suggest that this compound may overcome resistance mechanisms developed against first-generation KRAS G12C inhibitors.[4][5][6][8] Because it targets the active RAS-ON state, it may bypass resistance mechanisms that prevent first-generation inhibitors from binding to the RAS-OFF state. Clinical trial data has shown that Elisrasib can induce responses in patients whose tumors have progressed on prior KRAS G12C inhibitor therapy.[1]
Q3: What are the known mechanisms of resistance to KRAS G12C inhibitors in general?
Resistance to KRAS G12C inhibitors can be broadly categorized into on-target and off-target mechanisms.
-
On-target resistance typically involves secondary mutations in the KRAS gene itself that either prevent the inhibitor from binding or lock KRAS in its active state.[9]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling, a phenomenon known as bypass pathway activation.[9] This often involves receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET.[9]
Q4: Are there any known specific resistance mechanisms to this compound?
As this compound is currently in clinical development, specific mechanisms of acquired resistance are still an active area of investigation. However, based on its mechanism of action, it is hypothesized that resistance could arise from alterations that prevent the formation of the Elisrasib-CypA-KRAS(ON) tri-complex or through robust activation of downstream signaling pathways that are independent of KRAS.
Troubleshooting Guides
This section provides guidance for common experimental challenges encountered when studying this compound resistance.
Problem 1: Decreased sensitivity to this compound in a previously sensitive cell line.
-
Possible Cause 1: Development of acquired on-target resistance.
-
Troubleshooting Steps:
-
Sequence the KRAS gene: Perform Sanger or next-generation sequencing on the resistant cell line to identify potential secondary mutations in the KRAS G12C allele.
-
Compare with known resistance mutations: Cross-reference any identified mutations with those known to confer resistance to other KRAS G12C inhibitors.
-
-
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Perform a phospho-proteomic screen: Use a phospho-RTK array or mass spectrometry-based phosphoproteomics to identify upregulated signaling pathways in the resistant cells compared to the parental line.
-
Western Blot Analysis: Probe for activation of key bypass pathway proteins, such as p-EGFR, p-MET, p-FGFR, and downstream effectors like p-AKT and p-STAT3.[10]
-
-
-
Possible Cause 3: Experimental variability.
-
Troubleshooting Steps:
-
Confirm IC50 values: Repeat the cell viability assay with a fresh dilution series of this compound.
-
Verify cell line identity: Use short tandem repeat (STR) profiling to confirm the identity of your cell line.
-
-
Problem 2: Difficulty generating a this compound-resistant cell line.
-
Possible Cause 1: Insufficient drug concentration or exposure time.
-
Troubleshooting Steps:
-
Gradual dose escalation: Start by treating cells with the IC50 concentration of this compound and gradually increase the concentration as the cells adapt.[11] This process can take several months.[12]
-
Pulsed treatment: Alternatively, treat cells with a high concentration of the drug for a short period, then allow them to recover in drug-free media before the next treatment cycle.[13]
-
-
-
Possible Cause 2: Cell line is not prone to developing resistance.
-
Troubleshooting Steps:
-
Try a different cell line: Some cancer cell lines are more genetically plastic and may be more likely to develop resistance.
-
Introduce a mutagen: Consider a low dose of a mutagen to increase the likelihood of resistance-conferring mutations, though this can complicate the interpretation of results.
-
-
Data Presentation
Table 1: Clinical Activity of Elironrasib (RMC-6291) in KRAS G12C-mutant NSCLC Patients Previously Treated with a KRAS(OFF) G12C Inhibitor
| Parameter | Value | Reference |
| Number of Patients | 24 | [14] |
| Confirmed Objective Response Rate (ORR) | 42% | [14] |
| Disease Control Rate (DCR) | 79% | [14] |
| Median Duration of Response | 11.2 months | [14] |
| Median Progression-Free Survival (PFS) | 6.2 months | [14] |
| 12-month Overall Survival (OS) Rate | 62% | [14] |
Table 2: Hypothetical IC50 Values for this compound Against Common KRAS G12C Resistance Mutations
Note: The following data is illustrative and based on general knowledge of KRAS G12C inhibitors. Publicly available, specific IC50 data for this compound against these mutations is limited.
| KRAS Mutation | Potential Impact on Inhibitor Binding | Expected this compound IC50 Shift |
| G12V/D/R | Prevents covalent binding to C12 | High Resistance |
| R68S | Alters Switch II pocket | Moderate to High Resistance |
| H95D/Q/R | Alters Switch II pocket | Moderate to High Resistance |
| Y96C/D | Alters Switch II pocket | Moderate to High Resistance |
| A59S/G | Affects nucleotide exchange | Low to Moderate Resistance |
| Q61H | Affects GTP hydrolysis | Low to Moderate Resistance |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[11]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the baseline IC50 of this compound in your parental KRAS G12C-mutant cell line.
-
Initial Treatment: Culture the parental cells in media containing this compound at the IC10-IC20 concentration.
-
Dose Escalation: Once the cells have resumed a normal growth rate, increase the drug concentration by 1.5- to 2-fold.[11]
-
Repeat Escalation: Continue this process of gradual dose escalation, allowing the cells to adapt at each new concentration. This can take several months.[12]
-
Cryopreserve Stocks: At each successful dose escalation, cryopreserve a stock of the resistant cells.
-
Confirm Resistance: Once cells are stably growing at a significantly higher concentration (e.g., >10-fold the initial IC50), perform a cell viability assay to quantify the new IC50 and confirm the degree of resistance.
Protocol 2: Western Blotting for Bypass Pathway Activation
This protocol outlines the steps to assess the activation of key signaling proteins involved in bypass resistance mechanisms.[10]
-
Cell Lysis: Treat parental and this compound-resistant cells with or without the inhibitor for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Mechanism of action of this compound targeting the active KRAS G12C state.
Caption: Overview of potential resistance mechanisms to this compound.
Caption: Experimental workflow for generating this compound resistant cell lines.
References
- 1. AACR 2025: D3 Bio, Immvira present solid tumor, brain cancer data | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. ajmc.com [ajmc.com]
- 4. benchchem.com [benchchem.com]
- 5. aacr.org [aacr.org]
- 6. Elironrasib Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elironrasib may overcome resistance to prior KRAS G12C inhibition in non-small cell lung cancer [hidocdr.com]
- 9. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
Technical Support Center: Overcoming Acquired Resistance to (7R)-Elisrasib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with (7R)-Elisrasib, a next-generation KRAS G12C inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as D3S-001, is a potent, selective, and orally bioavailable covalent inhibitor that targets the GDP-bound (inactive) state of the KRAS G12C mutant protein.[1][2] By binding to the cysteine residue at position 12, it locks the oncoprotein in an inactive conformation, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for tumor cell proliferation and survival.[2][3] Preclinical data show that Elisrasib is significantly more potent than first-generation KRAS G12C inhibitors like sotorasib (B605408) and adagrasib.[1]
Q2: My KRAS G12C mutant cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of acquired resistance?
Acquired resistance to KRAS G12C inhibitors, including this compound, can arise through various on-target and off-target mechanisms.
-
On-target mechanisms primarily involve secondary mutations in the KRAS gene that either prevent the drug from binding or favor the active, GTP-bound state of KRAS. Common alterations include new mutations at codon 12 (e.g., G12V, G12D), as well as mutations in the switch-II pocket (e.g., Y96C, H95D/Q/R) and other sites like G13D, Q61H, and R68S.[4][5] Amplification of the KRAS G12C allele can also contribute to resistance.[4][5]
-
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. These "bypass tracks" can be activated by:
-
Receptor Tyrosine Kinase (RTK) activation: Amplification or activating mutations in genes like MET, FGFR, or EGFR can reactivate the MAPK pathway.[4][6]
-
Upstream and downstream mutations: Activating mutations in other RAS isoforms (NRAS, HRAS) or downstream effectors like BRAF and MAP2K1 (MEK1) can also drive resistance.[4][7]
-
Loss of tumor suppressors: Loss-of-function mutations in genes like NF1 and PTEN are also implicated.[4]
-
Histological transformation: In some cases, the tumor may change its cellular appearance, for example, from an adenocarcinoma to a squamous cell carcinoma, rendering it less dependent on the original oncogenic driver.[8]
-
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To elucidate the resistance mechanism, a multi-pronged approach is recommended:
-
Genomic Analysis: Perform next-generation sequencing (NGS) on your resistant cell lines to identify secondary mutations in KRAS and other key genes in the MAPK and PI3K-AKT pathways.
-
Phospho-protein Analysis: Use Western blotting or phospho-proteomics to assess the activation status of key signaling molecules downstream of KRAS (e.g., p-ERK, p-AKT) and upstream RTKs to identify activated bypass pathways.
-
Functional Assays: Evaluate the sensitivity of your resistant cells to inhibitors of potential bypass pathways (e.g., MET inhibitors, SHP2 inhibitors) to functionally validate their role in resistance.
Q4: What are the therapeutic strategies to overcome acquired resistance to this compound?
Several strategies are being explored to combat acquired resistance:
-
Next-Generation KRAS G12C Inhibitors: Novel inhibitors that target the active, GTP-bound state of KRAS G12C (RAS-ON inhibitors), such as elironrasib (RMC-6291), have shown promise in overcoming resistance mechanisms that increase the levels of active KRAS.[6][9] These inhibitors often work through a "tri-complex" mechanism, involving the inhibitor, an intracellular chaperone protein (like Cyclophilin A), and the RAS-GTP protein.[9]
-
Pan-RAS Inhibitors: Compounds like RMC-7977 are designed to inhibit multiple RAS isoforms in their active state, which may be effective against resistance driven by the activation of wild-type RAS or other RAS mutants.[4][10][11]
-
Combination Therapies: Combining this compound with inhibitors of key bypass pathways is a promising approach.[12][13] Preclinical and clinical studies are investigating combinations with:
-
SHP2 inhibitors: To block RTK-mediated reactivation of the RAS-MAPK pathway.[14][15]
-
EGFR inhibitors: Particularly in colorectal cancer where EGFR signaling is a common resistance mechanism.[12]
-
CDK4/6 inhibitors: To target cell cycle progression, which can be a resistance mechanism.[12]
-
PI3K/mTOR inhibitors: To block a parallel survival pathway.[16]
-
Immune checkpoint inhibitors: Preclinical data suggest KRAS G12C inhibitors may enhance the tumor immune microenvironment, making it more susceptible to immunotherapy.[17]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced potency of this compound in cell viability assays. | Development of acquired resistance. | 1. Confirm the KRAS G12C status of your cell line. 2. Generate resistant clones by long-term culture with escalating doses of this compound (see Protocol 3). 3. Characterize the resistance mechanism (see FAQ Q3). |
| Cell line contamination or misidentification. | Authenticate your cell line using short tandem repeat (STR) profiling. | |
| Inconsistent p-ERK inhibition in Western blots. | Suboptimal lysis buffer or sample handling. | Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times. |
| Issues with antibody quality or concentration. | Validate your primary antibody and optimize its dilution. Use a fresh secondary antibody. | |
| Timing of sample collection is not optimal. | Perform a time-course experiment to determine the time point of maximal p-ERK inhibition. | |
| Failure to co-immunoprecipitate KRAS interaction partners. | Lysis buffer is too harsh and disrupts protein-protein interactions. | Use a milder lysis buffer (e.g., with non-ionic detergents like NP-40). |
| Antibody is not suitable for immunoprecipitation. | Use an antibody that has been validated for IP. | |
| The interaction is transient or weak. | Consider using a cross-linking agent before cell lysis. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Comparators in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.6[2] | ~34.8 | ~78 |
| MIA PaCa-2 | Pancreatic Cancer | 0.44[2] | Not Reported | Not Reported |
| H23 | Non-Small Cell Lung Cancer | Not Reported | 3200[18] | Not Reported |
| SW1573 | Non-Small Cell Lung Cancer | Not Reported | 9600[18] | Not Reported |
Note: IC50 values can vary between studies depending on the assay conditions. The data for Sotorasib and Adagrasib in NCI-H358 cells are inferred from potency comparison data.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
KRAS G12C mutant cancer cell line
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight.[19]
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be <0.5%.[19]
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared inhibitor dilutions. Include a vehicle control (DMSO).[19]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[19]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot for p-ERK Analysis
This protocol is for assessing the inhibition of the MAPK pathway by measuring phosphorylated ERK levels.
Materials:
-
KRAS G12C mutant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (p-ERK1/2, total ERK1/2, loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of this compound for a predetermined time (e.g., 2 hours).[20]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[20]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[20]
-
Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[20]
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
Protocol 3: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance through continuous drug exposure.
Materials:
-
Parental KRAS G12C mutant cell line
-
This compound
-
Complete growth medium
-
Cell culture flasks
Procedure:
-
Initial Exposure: Continuously expose the parental cell line to this compound at its IC50 concentration.[8]
-
Monitoring and Subculturing: Monitor the cells for signs of recovery and proliferation. When the cells resume growth and reach ~80% confluency, subculture them in fresh medium containing the same drug concentration.[8]
-
Dose Escalation: Once the cells are proliferating steadily, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).[8]
-
Selection of Resistant Clones: Continue this process of dose escalation and subculturing over several months to select for a population of cells that can proliferate in the presence of high concentrations of the inhibitor.[8]
-
Validation: Confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
Protocol 4: Co-Immunoprecipitation (Co-IP)
This protocol is for identifying proteins that interact with KRAS.
Materials:
-
Cell lysate
-
Antibody specific to the protein of interest (e.g., KRAS)
-
Protein A/G agarose (B213101) or magnetic beads
-
Co-IP lysis/wash buffer (non-denaturing)
-
Elution buffer
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer to preserve protein-protein interactions.[21]
-
Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.[21]
-
Immunoprecipitation: Add the primary antibody to the lysate and incubate for 1-4 hours or overnight at 4°C to form antibody-antigen complexes.[22]
-
Complex Capture: Add Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[22]
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.[22]
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., Laemmli sample buffer for Western blot analysis).[21]
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.
Visualizations
Caption: this compound inhibits the KRAS G12C signaling pathway.
Caption: Workflow for generating acquired resistance to this compound.
Caption: Mechanisms of acquired resistance to this compound.
References
- 1. Elisrasib (D3S-001) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Elironrasib Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Positive results for combination in KRAS G12C-mutated NSCLC [dailyreporter.esmo.org]
- 18. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. assaygenie.com [assaygenie.com]
Identifying off-target effects of (7R)-Elisrasib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (7R)-Elisrasib (also known as Divarasib and GDC-6036).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable, potent, and highly selective covalent inhibitor of the KRAS G12C mutation.[1][2] It functions by irreversibly binding to the cysteine residue at position 12 of the mutant KRAS protein.[3] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways.[3][4][5]
Q2: How selective is this compound for KRAS G12C?
Preclinical studies have demonstrated the high selectivity of this compound. It has been reported to be over 18,000-fold more selective for KRAS G12C mutant cell lines compared to non-G12C cell lines.[1][6] Other studies have indicated it is 5 to 20 times more potent and up to 50 times more selective in vitro than first-generation KRAS G12C inhibitors like sotorasib (B605408) and adagrasib.[5][6][7] One study also suggests a 16,000-fold greater selectivity for the KRAS G12C mutation over non-G12C mutated cell lines.[8]
Q3: Are there any known off-target effects of this compound?
Based on available preclinical data, this compound has a very clean off-target profile, characterized by its high selectivity for KRAS G12C.[1][5][6][7][8] While comprehensive public data on its interaction with a wide range of kinases or other proteins is limited, the emphasis in the literature is on its high potency and selectivity.[1][2][9] However, as with any small molecule inhibitor, the possibility of off-target interactions cannot be entirely excluded, especially at high concentrations. Researchers observing unexpected phenotypes should consider performing dedicated off-target analysis.
Troubleshooting Guide
Issue: I am observing an unexpected cellular phenotype in my experiments with this compound that doesn't seem to be related to KRAS G12C inhibition.
This could potentially be due to an off-target effect. Here’s a guide to help you troubleshoot this issue:
Step 1: Confirm On-Target Engagement
First, verify that this compound is engaging its intended target, KRAS G12C, in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a suitable method for this. A significant thermal stabilization of KRAS G12C in the presence of this compound would confirm target engagement.
Step 2: Investigate Potential Off-Targets
If on-target engagement is confirmed, the unexpected phenotype might be due to off-target interactions. The following experimental approaches can be used to identify potential off-targets:
-
In Vitro Kinase Profiling: Screen this compound against a broad panel of kinases (kinome scanning) to identify any potential interactions. This is a direct way to assess off-target kinase activity.
-
Quantitative Proteomics: Employ techniques like Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) or other quantitative proteomics methods to perform an unbiased screen for protein-drug interactions across the proteome.
Data Presentation
Table 1: Quantitative Selectivity Data for this compound
| Parameter | Value | Reference(s) |
| Selectivity for KRAS G12C vs. non-G12C cell lines | >18,000-fold | [1][6] |
| Potency compared to sotorasib and adagrasib | 5 to 20 times more potent | [5][6][7] |
| Selectivity compared to sotorasib and adagrasib | Up to 50 times more selective | [5][6][7] |
| Selectivity for KRAS G12C mutation vs. non-G12C cell lines | 16,000-fold | [8] |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines the general steps for conducting an in vitro kinase assay to assess the inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay, or non-radiolabeled for luminescence-based assays)
-
Kinase assay buffer
-
96-well plates
-
Scintillation counter (for radiometric assay) or luminometer (for luminescence-based assay)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in the kinase assay buffer. Prepare a master mix containing the recombinant kinase and its substrate in the assay buffer.
-
Incubate Inhibitor with Kinase: Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate. Add the kinase/substrate master mix to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Start the reaction by adding ATP to each well. Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes).
-
Stop Reaction and Detect:
-
Radiometric Assay: Stop the reaction by adding a stop solution. Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[10]
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to convert the ADP produced to ATP, then add the kinase detection reagent to generate a luminescent signal. Measure the luminescence using a plate reader.[10]
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform a CETSA experiment to confirm the engagement of this compound with KRAS G12C in a cellular context.
Materials:
-
Cells expressing KRAS G12C
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
PCR tubes
-
Thermocycler
-
Lysis buffer
-
Apparatus for SDS-PAGE and Western blotting
-
Primary antibody specific for KRAS G12C
-
Secondary antibody
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) and incubate for 1-2 hours at 37°C.
-
Harvest and Wash Cells: Harvest the cells, wash them with ice-cold PBS, and resuspend the cell pellet in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermocycler. Include a no-heat control at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction). Determine the protein concentration and normalize all samples. Perform SDS-PAGE and Western blotting using a primary antibody against KRAS G12C.
-
Data Analysis: Quantify the band intensities from the Western blot. Normalize the intensity of each heated sample to the unheated control. Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Quantitative Proteomics for Off-Target Identification (LC-MS/MS Workflow)
This protocol provides a general workflow for using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify potential off-targets of this compound in an unbiased manner.
Materials:
-
Cell lysate treated with this compound or vehicle control
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS system
-
Data analysis software
Procedure:
-
Sample Preparation: Prepare cell lysates from cells treated with this compound or a vehicle control.
-
Protein Digestion: Denature, reduce, alkylate, and digest the proteins in the lysates into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using an LC-MS/MS system. The peptides are first separated by liquid chromatography based on their physicochemical properties and then ionized and analyzed by the mass spectrometer to determine their mass-to-charge ratio and fragmentation pattern.
-
Protein Identification and Quantification: Use a database search algorithm to identify the proteins from the peptide fragmentation data. Quantify the relative abundance of proteins between the this compound-treated and control samples.
-
Data Analysis: Identify proteins that show a statistically significant change in abundance or thermal stability (if coupled with CETSA) in the presence of this compound. These proteins are potential off-targets. Further validation experiments are required to confirm these findings.
Mandatory Visualizations
Caption: KRAS signaling pathway and the mechanism of this compound.
Caption: Workflow for an in vitro kinase assay.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for quantitative proteomics off-target identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esmo.org [esmo.org]
- 8. mdpi.com [mdpi.com]
- 9. dialogorochecac.com [dialogorochecac.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: (7R)-Elisrasib In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the use of (7R)-Elisrasib in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as D3S-001, is an orally bioavailable, potent, and selective covalent inhibitor of the KRAS G12C mutation.[1][2][3] It specifically and irreversibly binds to the mutant cysteine residue in the switch-II pocket of KRAS G12C when the protein is in its inactive, GDP-bound state.[4] This traps KRAS G12C in an inactive conformation, preventing downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, thereby inhibiting the proliferation of cancer cells harboring this mutation.[4][5]
Q2: Is this compound the active form of the molecule?
Yes, the "(7R)" designation refers to the specific enantiomer of the Elisrasib molecule that is biologically active.
Q3: What is the recommended solvent for dissolving this compound?
This compound should be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.
Q4: How should I store the this compound stock solution?
Q5: What are the expected IC50 values for this compound in cancer cell lines?
This compound is a highly potent inhibitor of KRAS G12C mutant cell lines, with reported IC50 values in the low nanomolar range. For example, the IC50 for proliferation inhibition is approximately 0.6 nM in H358 cells and 0.44 nM in MIA-PA-CA-2 cells.[1]
Data Presentation
Table 1: In Vitro Potency of this compound in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| H358 | Non-Small Cell Lung Cancer | Proliferation | 0.6 | [1] |
| MIA-PaCa-2 | Pancreatic Cancer | Proliferation | 0.44 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution in cell culture media. | Low aqueous solubility of the compound. | 1. Optimize Dilution: Prepare a high-concentration stock in 100% DMSO. When diluting into your aqueous cell culture medium, add the stock solution to a small volume of the medium first, mix well, and then add this to the final culture volume. 2. Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is ≤ 0.5%, and ideally below 0.1%, as higher concentrations can be cytotoxic. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| Inconsistent or weaker than expected inhibition of cell viability. | 1. Compound Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Suboptimal Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to observe a significant effect. | 1. Fresh Aliquots: Use a fresh aliquot of the stock solution for each experiment. 2. Dose-Response and Time-Course: Perform a dose-response experiment to determine the optimal concentration for your cell line. Also, consider a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time.[6] |
| No significant decrease in downstream signaling (e.g., p-ERK) after treatment. | 1. Rapid Feedback Reactivation: The MAPK pathway can be rapidly reactivated through feedback mechanisms. 2. Insufficient Inhibitor Concentration: The concentration used may not be high enough to fully inhibit KRAS G12C. | 1. Time-Course Western Blot: Perform a time-course experiment with shorter time points (e.g., 1, 4, 8, 24 hours) to capture the initial inhibition before any potential rebound in signaling.[7] 2. Concentration Titration: Titrate the concentration of this compound in your western blot experiment to ensure you are using a concentration that effectively inhibits the target.[7] |
| Development of resistance to this compound over time. | Acquired resistance through secondary mutations in KRAS or activation of bypass signaling pathways. | 1. Sequence KRAS: Analyze the KRAS gene in resistant cells to check for new mutations.[8] 2. Pathway Analysis: Use western blotting to investigate the activation of alternative signaling pathways (e.g., PI3K/AKT).[9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cell line (e.g., H358, MIA-PaCa-2)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of KRAS Downstream Signaling
This protocol is for analyzing the phosphorylation status of key proteins in the KRAS signaling pathway after treatment with this compound.
Materials:
-
KRAS G12C mutant cell line
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an ECL substrate and visualize the protein bands using a digital imager.
-
Analysis: Use densitometry to quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining cell viability using the MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (7R)-Elisrasib Dosage for Tumor Regression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of (7R)-Elisrasib in preclinical studies. Our goal is to facilitate seamless experimentation and accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as D3S-001, is an orally bioavailable, covalent inhibitor of the KRAS G12C mutant protein.[1][2] The KRAS G12C mutation leads to the protein being constitutively active, driving uncontrolled cell proliferation and survival through downstream signaling pathways.[3] this compound selectively binds to the cysteine residue of the KRAS G12C mutant, locking the protein in an inactive, GDP-bound state.[2][3] This prevents the activation of downstream signaling cascades, primarily the MAPK/ERK and PI3K-AKT pathways, thereby inhibiting tumor cell growth.[3][4] A key feature of this compound is its rapid and complete target engagement kinetics, which allows it to effectively counteract the dynamic nucleotide cycling of the KRAS protein, a known resistance mechanism to first-generation inhibitors.[2]
Q2: What is a recommended starting dose for in vivo studies?
A2: Preclinical studies in mouse xenograft models have shown that this compound is effective at various oral doses. For instance, in an NCI-H358 xenograft model, a once-daily oral dose of 30 mg/kg resulted in near-complete tumor regression.[5] The selection of an optimal dose for your specific model will depend on the tumor type, its growth rate, and the desired therapeutic outcome. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your experimental setup.
Q3: What level of tumor regression can be expected with this compound treatment?
A3: The extent of tumor regression is dose-dependent and varies across different tumor models. In preclinical studies, this compound has demonstrated robust anti-tumor activity, leading to significant tumor growth inhibition and even complete tumor regression at optimal doses.[5] Early clinical trial data for this compound (D3S-001) in patients with KRAS G12C-mutant solid tumors have shown promising results, with a confirmed overall response rate (ORR) of 73.5% in patients who had not previously been treated with a G12C inhibitor.[2] The response rates varied by cancer type, with a 66.7% ORR in non-small cell lung cancer (NSCLC) and a 75.0% ORR in pancreatic ductal adenocarcinoma (PDAC).[2]
Q4: How does the in vitro potency of this compound compare to other KRAS G12C inhibitors?
A4: this compound has demonstrated significantly higher potency in in vitro assays compared to first-generation KRAS G12C inhibitors. In a cellular assay measuring the reduction of active KRAS proteins, this compound (D3S-001) exhibited an IC50 of 0.6 nmol/L, making it 58-fold more potent than sotorasib (B605408) and 130-fold more potent than adagrasib.[5]
Data Presentation
Table 1: In Vitro Potency of KRAS G12C Inhibitors
| Compound | IC50 (nmol/L) for Active KRAS Reduction |
| This compound (D3S-001) | 0.6 |
| Adagrasib | 78 |
| Sotorasib | 35 |
| ARS-1620 | 692 |
| ARS-853 | 5899 |
Data sourced from a study measuring the reduction of cellular active KRAS proteins.[5]
Table 2: In Vivo Efficacy of this compound in NCI-H358 Xenograft Model
| Dose (mg/kg, once daily) | Tumor Growth Inhibition (TGI) | Outcome |
| 3 | - | Potent and exposure-dependent antitumor effect |
| 10 | - | Potent and exposure-dependent antitumor effect |
| 30 | ~100% | Near-complete tumor regression |
| 100 | >100% | Complete tumor regression |
Data from an in vivo efficacy study in NCI-H358 tumor-bearing mice.[5]
Table 3: Clinical Activity of this compound (D3S-001) in KRAS G12C Inhibitor-Naïve Patients
| Tumor Type | Confirmed Overall Response Rate (ORR) |
| All Solid Tumors | 73.5% |
| Non-Small Cell Lung Cancer (NSCLC) | 66.7% |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 75.0% |
Data from the Phase 1/2 clinical trial NCT05410145.[2]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of cancer cells harboring the KRAS G12C mutation.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to prevent solvent toxicity.[3]
-
Include a vehicle control (medium with the equivalent concentration of DMSO) and a no-cell control (medium only).
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[3]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log-transformed concentration of this compound.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[3]
Protocol 2: Western Blot Analysis for Pathway Inhibition
This protocol is for assessing the inhibition of downstream signaling pathways (e.g., MAPK/ERK) by measuring the phosphorylation of key proteins like ERK.
Materials:
-
KRAS G12C mutant cancer cell line
-
6-well plates
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 2, 6, 24 hours).[4]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis:
-
Quantify the band intensity for the phosphorylated protein and the total protein using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Mandatory Visualizations
References
- 1. Facebook [cancer.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
(7R)-Elisrasib toxicity and side effects in preclinical models
Disclaimer: Detailed preclinical toxicology data for (7R)-Elisrasib (also known as LXH254) are not extensively available in the public domain. Much of this information is likely proprietary. This technical support center provides guidance based on generally accepted principles of preclinical toxicology for kinase inhibitors and available high-level information on Elisrasib. The content herein is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with internal data and expert consultation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable inhibitor of the KRAS G12C mutated protein.[1] It selectively targets this specific mutant form of KRAS, which is a key oncogenic driver in several cancer types. By binding to the KRAS G12C protein, Elisrasib locks it in an inactive state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, which are crucial for tumor cell proliferation and survival.
Q2: What are the generally reported preclinical tolerability findings for Elisrasib?
A2: Publicly available research indicates that Elisrasib was generally well-tolerated in preclinical models.[2] Studies have mentioned that it possesses a relatively wide therapeutic index, suggesting a favorable window between the doses required for anti-tumor activity and those causing significant toxicity.[3] However, specific details on the nature and incidence of adverse effects in these preclinical studies are limited.
Q3: What types of toxicities are commonly observed with kinase inhibitors in preclinical models?
A3: While specific data for this compound is limited, kinase inhibitors as a class can exhibit a range of toxicities in preclinical studies. These often include, but are not limited to:
-
Dermatological: Skin rashes, alopecia (hair loss), and hyperkeratosis.
-
Gastrointestinal: Diarrhea, nausea, vomiting, and weight loss.
-
Hematological: Anemia, thrombocytopenia, and neutropenia.
-
Hepatic: Elevated liver enzymes (ALT, AST).
-
Cardiovascular: Effects on heart rate, blood pressure, and in some cases, QTc interval prolongation.
-
Ocular: In some instances, ocular toxicities have been observed with inhibitors of the MAPK pathway.
Researchers should be vigilant for these potential side effects during their in vivo experiments.
Q4: Are there any known resistance mechanisms to Elisrasib in preclinical models?
A4: While specific resistance mechanisms to this compound are not detailed in the provided search results, resistance to KRAS G12C inhibitors can emerge through various mechanisms. These can include secondary mutations in KRAS, activation of bypass signaling pathways that circumvent the need for KRAS signaling, or alterations in drug metabolism. Researchers observing a diminished response to Elisrasib over time in their models should consider investigating these potential resistance mechanisms.
Troubleshooting Guides
This section provides troubleshooting for common issues that may be encountered during preclinical in vivo studies with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Animal Mortality | - Formulation issues (e.g., precipitation, incorrect pH)- Acute toxicity at the administered dose- Off-target effects- Vehicle-related toxicity | - Verify the formulation for stability and appropriate physiological parameters.- Perform a dose-range-finding study to determine the maximum tolerated dose (MTD).- Conduct a thorough necropsy and histopathological analysis to identify target organs of toxicity.- Include a vehicle-only control group to rule out vehicle effects. |
| Significant Body Weight Loss (>15-20%) | - Gastrointestinal toxicity (nausea, diarrhea)- Reduced food and water intake- Systemic toxicity | - Monitor food and water consumption daily.- Consider providing supportive care such as supplemental nutrition or hydration.- Evaluate for signs of gastrointestinal distress (e.g., diarrhea, hunched posture).- Reduce the dose or dosing frequency. |
| Skin Abnormalities (e.g., rash, lesions) | - On-target inhibition of MAPK pathway in the skin- Off-target effects | - Document and photograph skin changes regularly.- Collect skin samples for histopathological analysis.- Consider co-administration of supportive care medications if the skin condition is severe and impacting animal welfare, in consultation with a veterinarian. |
| Lack of Tumor Growth Inhibition | - Insufficient drug exposure- Inappropriate animal model- Development of resistance- Suboptimal dosing regimen | - Perform pharmacokinetic analysis to confirm adequate drug levels.- Ensure the tumor model harbors the KRAS G12C mutation.- Investigate potential mechanisms of resistance.- Optimize the dose and schedule based on tolerability and efficacy data. |
Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies of this compound are not publicly available. Below is a generalized protocol for a maximum tolerated dose (MTD) study in rodents, which is a common initial in vivo toxicity assessment.
Objective: To determine the maximum tolerated dose (MTD) of this compound in mice following daily oral administration for 14 days.
Materials:
-
This compound
-
Appropriate vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
6-8 week old immunocompromised mice (e.g., NOD/SCID or similar, depending on the need for xenografts)
-
Standard laboratory animal diet and water
-
Oral gavage needles
-
Animal balance
-
Calipers for tumor measurement (if applicable)
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., 5 animals per group). Include a vehicle control group and at least 3-4 dose level groups of this compound.
-
Formulation Preparation: Prepare fresh formulations of this compound in the selected vehicle daily.
-
Dosing: Administer the assigned dose of this compound or vehicle orally once daily for 14 consecutive days.
-
Monitoring:
-
Clinical Observations: Observe animals at least twice daily for any signs of toxicity, including changes in posture, activity, grooming, and signs of pain or distress.
-
Body Weight: Record the body weight of each animal daily.
-
Food and Water Consumption: Monitor and record food and water consumption for each cage.
-
Tumor Growth (if applicable): Measure tumor dimensions with calipers 2-3 times per week.
-
-
Endpoint: The study may be terminated early for an animal if it reaches a humane endpoint (e.g., >20% body weight loss, severe signs of toxicity). The MTD is typically defined as the highest dose that does not cause mortality, significant body weight loss, or other dose-limiting toxicities.
-
Terminal Procedures: At the end of the 14-day study period, euthanize all animals. Collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
Visualizations
Caption: Simplified MAPK signaling pathway and the inhibitory action of this compound on KRAS G12C.
Caption: A general workflow for preclinical toxicology assessment of a novel therapeutic agent.
References
- 1. fda.gov [fda.gov]
- 2. First-in-human study of naporafenib (LXH254) with or without spartalizumab in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing poor solubility of (7R)-Elisrasib in assays
Technical Support Center: (7R)-Elisrasib
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in managing the poor aqueous solubility of this compound during in vitro and cellular assays. The following information is compiled to help you troubleshoot common issues and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound, a potent and selective KRAS G12C inhibitor, is a lipophilic (fat-soluble) molecule.[1][2][3] Like many small-molecule kinase inhibitors designed to bind to hydrophobic ATP-binding pockets, its chemical structure leads to low solubility in aqueous buffers.[2][4] Such compounds are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility and potentially high membrane permeability.[4][5]
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[6][7][8] It is highly soluble in DMSO, allowing for the preparation of concentrated stocks (e.g., 10-100 mM) that minimize the volume of organic solvent added to your final assay system.[6][8]
Q3: My this compound precipitated when I diluted the DMSO stock into my aqueous assay buffer. What happened?
A3: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly transferred to an aqueous buffer where its solubility is significantly lower.[2] The abrupt change in solvent polarity causes the compound to fall out of solution.
Q4: How can I prevent my compound from precipitating during dilution?
A4: To prevent precipitation, it is crucial to control the dilution process. A best practice is to perform intermediate serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous assay buffer.[2] Additionally, ensure the final DMSO concentration in your assay medium is as low as possible (ideally below 1%, and not exceeding 0.5% for sensitive cell lines) and remains constant across all experimental conditions.[2][7]
Q5: Can the pH of my assay buffer affect the solubility of this compound?
A5: Yes, the solubility of many kinase inhibitors can be pH-dependent, particularly for molecules with ionizable functional groups.[2] For weakly basic compounds, a lower pH (more acidic) can protonate these groups, increasing their interaction with water and enhancing solubility. If your assay permits, testing a range of buffer pH values may help identify conditions that improve the solubility of this compound.[2]
Q6: I am observing high variability in my IC50 values. Could this be related to solubility?
A6: Absolutely. Poor solubility is a major cause of inconsistent results. If the compound precipitates, its effective concentration in the assay will be lower and more variable than intended. This can lead to fluctuating IC50 values and poor replicate data.[9] Ensuring the compound remains fully dissolved at all tested concentrations is critical for accurate and reproducible results.
Troubleshooting Guides
This section provides structured approaches to solve common problems encountered when working with this compound.
Problem 1: Precipitate is visible in the assay plate after adding the compound.
-
Cause: The concentration of this compound exceeds its solubility limit in the final assay buffer, or the final DMSO concentration is too high, causing the compound to precipitate upon dilution.[2]
-
Solution Workflow:
-
Reduce Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is minimal (e.g., <0.5%) and consistent across all wells.[7]
-
Optimize Dilution Scheme: Instead of a single large dilution, perform a multi-step serial dilution. First, create intermediate dilutions of your stock in 100% DMSO. Then, add a small volume of the diluted DMSO solution to your final aqueous buffer.
-
Lower the Highest Test Concentration: The precipitation may only be occurring at the highest concentrations in your dose-response curve. Consider lowering the top concentration to one that remains fully soluble.
-
Incorporate Solubility Enhancers: If permissible in your assay, consider adding solubility-enhancing excipients to the final buffer. Options include non-ionic surfactants (e.g., Tween-80) or cyclodextrins (e.g., SBE-β-CD), which can help keep hydrophobic compounds in solution.[6][10]
-
Gentle Mixing: When adding the compound to the assay plate, ensure gentle but thorough mixing to aid dissolution. Avoid vigorous agitation that could introduce bubbles.[9]
-
Problem 2: Inconsistent or non-reproducible assay results (e.g., variable IC50).
-
Cause: This is often a downstream effect of poor solubility. The actual concentration of the dissolved compound may vary between experiments or even across a single plate if precipitation is not uniform.[11]
-
Solution Workflow:
-
Confirm Stock Solution Integrity: Ensure your DMSO stock solution is clear and free of precipitate. Centrifuge the vial briefly before use to pellet any undissolved microcrystals. Use the supernatant for dilutions.
-
Perform a Solubility Test: Before running the full assay, determine the maximum soluble concentration of this compound in your specific assay buffer. A protocol for this is provided in the "Experimental Protocols" section below.
-
Standardize the Protocol: Follow a rigorously standardized protocol for solution preparation, including incubation times and temperatures. Ensure all reagents are at room temperature before starting unless the protocol specifies otherwise.[9]
-
Control for Edge Effects: In plate-based assays, "edge effects" can cause variability due to temperature or evaporation gradients. Avoid using the outermost wells of the plate for critical measurements or ensure proper plate sealing during incubations.[9]
-
Verify Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of concentrated DMSO stocks, can lead to significant errors in the final concentration. Calibrate your pipettes regularly and use proper pipetting techniques.[9]
-
Data Presentation
The following tables summarize solubility data for Divarasib (GDC-6036), a compound closely related to Elisrasib, which serves as a valuable reference for handling this compound.
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ≥100 mg/mL (approx. 160.75 mM) | [6][8] |
| Ethanol | 0.1 - 1 mg/mL (Slightly Soluble) | [12] |
| Water | Insoluble | [8] |
Note: Sonication may be required to achieve maximum solubility in DMSO.[6]
Table 2: Example Formulations for In Vivo Studies
| Formulation Composition | Achieved Solubility | Reference |
|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (4.02 mM) | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.02 mM) | [6] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (4.02 mM) | [6] |
Note: These formulations are for reference and may require optimization for specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM or 50 mM).[7]
-
Dissolution: Vortex the tube thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[2] Gentle warming (e.g., to 37°C) can be applied, but first confirm the compound's stability at this temperature.
-
Storage: Once the solution is clear, centrifuge briefly to ensure no undissolved particles remain. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[7]
Protocol 2: Aqueous Buffer Solubility Test
-
Prepare Buffers: Prepare the exact aqueous assay buffer (including any serum or additives) that will be used in your experiment.
-
Prepare Serial Dilutions: Create a series of high-concentration dilutions of your this compound stock solution in 100% DMSO (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, 1.25 mM).
-
Test Dilution: Add a small, fixed volume of each DMSO dilution to a larger volume of your aqueous buffer to achieve the final desired concentrations (e.g., add 2 µL of DMSO solution to 198 µL of buffer). This keeps the final DMSO concentration constant (in this example, 1%).
-
Observe Precipitation: Vortex each solution gently and let it stand at room temperature for at least 30 minutes. Visually inspect each tube for any signs of cloudiness or precipitate against a dark background.[2]
-
Determine Solubility Limit: The highest concentration that remains a clear solution is the approximate solubility limit of this compound in your specific assay conditions. Use concentrations at or below this limit for your experiments.
Visualizations
Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action for this compound.
Experimental Workflow
Caption: Recommended workflow for preparing this compound working solutions to minimize precipitation.
Troubleshooting Logic
Caption: Troubleshooting flowchart for diagnosing and solving solubility-related assay issues.
References
- 1. Elisrasib Demonstrates High Response in KRASG12C-Mutant Cancers [mymedisage.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. caymanchem.com [caymanchem.com]
Interpreting Unexpected Results with (7R)-Elisrasib: A Technical Support Center
Welcome to the technical support center for (7R)-Elisrasib, a next-generation, potent, and selective covalent inhibitor of KRAS G12C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, also known as Glecirasib (B12386130) (JAB-21822), is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[1] It binds to the inactive, GDP-bound state of KRAS G12C, locking it in this conformation.[2] This prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[1][2] Preclinical data shows that glecirasib potently and selectively inhibits KRAS G12C, leading to the reduction of ERK and AKT phosphorylation in cancer cells with the KRAS G12C mutation, which in turn induces cell-cycle arrest and apoptosis.[3][4]
Q2: What are the expected outcomes of a cell viability assay with this compound on KRAS G12C mutant cell lines?
In KRAS G12C mutant cell lines, this compound is expected to show potent inhibition of cell viability with subnanomolar to low nanomolar IC50 values.[2][3] In contrast, cell lines with wild-type KRAS or other KRAS mutations should be significantly less sensitive to the compound.
Q3: I am observing less potent inhibition than expected in my KRAS G12C mutant cell line. What could be the cause?
Several factors could contribute to this observation:
-
Cell Line Integrity: Confirm the KRAS G12C mutation status of your cell line. Cell line misidentification or contamination can lead to unexpected results.
-
Compound Stability: Ensure the proper storage and handling of this compound to maintain its activity. Repeated freeze-thaw cycles or improper storage conditions can degrade the compound.
-
Assay Conditions: Optimize your cell viability assay parameters, including cell seeding density, treatment duration, and the concentration range of the inhibitor.
-
Intrinsic Resistance: Some KRAS G12C cell lines may exhibit intrinsic resistance due to co-occurring mutations in other genes that activate downstream pathways independent of KRAS.
Troubleshooting Guides for Unexpected Results
Unexpected Result 1: Initial potent response followed by acquired resistance to this compound.
This is a common phenomenon observed with targeted therapies. Cancer cells can develop mechanisms to overcome the inhibitory effects of the drug over time.
Possible Causes and Troubleshooting Steps:
-
Reactivation of the MAPK Pathway: Despite initial suppression, the MAPK pathway can be reactivated.
-
Troubleshooting: Perform a time-course Western blot analysis to monitor the levels of phosphorylated ERK (p-ERK) and total ERK. A rebound in p-ERK levels after initial suppression indicates pathway reactivation.
-
-
Activation of Bypass Pathways: Cancer cells may activate alternative signaling pathways, such as the PI3K-AKT pathway, to bypass the need for KRAS signaling.
-
Troubleshooting: Conduct Western blot analysis for key proteins in bypass pathways, such as phosphorylated AKT (p-AKT). Increased p-AKT levels may suggest the activation of this survival pathway.
-
-
Secondary Mutations in KRAS: New mutations in the KRAS gene can emerge that prevent the binding of this compound or reactivate the protein.
-
Troubleshooting: Perform genomic sequencing of the resistant cells to identify any secondary mutations in the KRAS gene. Some double mutants of KRAS G12C have shown resistance to certain inhibitors.[3]
-
Unexpected Result 2: this compound shows efficacy in a model with acquired resistance to a first-generation KRAS G12C inhibitor.
This is a key feature of this compound and represents a significant area of investigation.
Underlying Mechanism and Experimental Validation:
This compound has demonstrated the ability to inhibit certain KRAS G12C double mutants that confer resistance to first-generation inhibitors like adagrasib.[3] This suggests a different binding mode or a higher potency that can overcome some resistance mechanisms.
-
Experimental Validation:
-
Cell Viability Assays: Compare the IC50 values of this compound and a first-generation inhibitor (e.g., sotorasib (B605408) or adagrasib) in both the parental and the resistant cell lines.
-
Western Blot Analysis: Assess the inhibition of p-ERK in both parental and resistant cell lines treated with this compound and a first-generation inhibitor.
-
Structural Analysis: If possible, co-crystallization studies can help elucidate the binding differences between the inhibitors and the resistant KRAS mutant.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound (Glecirasib) in KRAS G12C and Non-KRAS G12C Cell Lines
| Cell Line | KRAS Mutation Status | p-ERK Inhibition IC50 (nmol/L) | 3D Cell Viability Inhibition IC50 (nmol/L) |
| NCI-H1373 | G12C | 10.9 (median of 7 cell lines) | 11.8 (median of 7 cell lines) |
| NCI-H358 | G12C | ||
| MIA PaCa-2 | G12C | ||
| LS513 | G12D | 5,787 (median of 3 cell lines) | 8,159 (median of 3 cell lines) |
| Capan-2 | G12V | ||
| MKN1 | WT (amplification) |
Data summarized from a preclinical study on glecirasib.[3]
Table 2: Efficacy of this compound (Glecirasib) against Adagrasib-Resistant KRAS G12C Double Mutants
| Engineered Ba/F3 Cell Line Expressing | This compound Cell Viability IC50 (nmol/L) |
| KRAS p.G12C/R68S | Strong Inhibition |
| KRAS p.G12C/H95D | Strong Inhibition |
| KRAS p.G12C/H95Q | Strong Inhibition |
| KRAS p.G12C/Y96 mutations | Resistant |
Data summarized from a preclinical study on glecirasib, indicating its ability to overcome certain resistance mutations.[5]
Experimental Protocols
Protocol 1: Western Blot for Analysis of Downstream KRAS Signaling
This protocol outlines the steps to analyze the inhibition of downstream signaling pathways by this compound by measuring the phosphorylation of key effector proteins like ERK and AKT.
Methodology:
-
Cell Treatment and Lysis:
-
Plate KRAS G12C mutant cells and treat with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and for different time points (e.g., 2, 6, 24, 48 hours).
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Membrane Transfer:
-
Denature 20-30 µg of protein from each sample and separate them on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Phospho-ERK1/2 (p-ERK)
-
Total ERK1/2
-
Phospho-AKT (p-AKT)
-
Total AKT
-
GAPDH or β-actin (as a loading control)
-
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using densitometry software. Normalize the phospho-protein levels to the corresponding total protein levels.
-
Protocol 2: Assessing KRAS G12C Target Engagement
This protocol provides a method to directly measure the binding of this compound to the KRAS G12C protein in cells.
Methodology:
-
Cell Treatment and Lysis:
-
Treat KRAS G12C mutant cells with this compound at the desired concentration and for the specified time.
-
Lyse the cells in a suitable buffer for immunoprecipitation (e.g., a non-denaturing lysis buffer).
-
-
Immunoprecipitation of KRAS:
-
Use an anti-KRAS antibody to capture the KRAS protein from the cell lysate.
-
-
Trypsin Digestion:
-
Digest the immunoprecipitated protein with trypsin to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Specifically look for the peptide containing the Cys12 residue and quantify the relative abundance of the unmodified peptide versus the peptide covalently modified by this compound. This ratio provides a direct measure of target engagement.
-
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the point of intervention for this compound.
Caption: Logical troubleshooting workflow for unexpected resistance to this compound.
References
- 1. KRAS G12C Inhibitor | Jacobio Pharma [jacobiopharma.com]
- 2. oncodaily.com [oncodaily.com]
- 3. Glecirasib, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Data from Glecirasib, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - Cancer Research Communications - Figshare [aacr.figshare.com]
- 5. researchgate.net [researchgate.net]
Feedback activation of upstream pathways with (7R)-Elisrasib
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (7R)-Elisrasib, a potent and selective inhibitor of the KRAS G12C mutant protein.[1] This guide is intended for researchers, scientists, and drug development professionals to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as elironrasib, is an orally bioavailable inhibitor that specifically targets the KRAS G12C mutation.[1] Unlike first-generation inhibitors that bind to the inactive (GDP-bound) state of KRAS, Elisrasib is a RAS(ON) inhibitor, meaning it targets the active, GTP-bound form of KRAS G12C.[2][3] This allows it to potentially overcome resistance mechanisms that affect inhibitors targeting the inactive state.[2] By binding to the active KRAS G12C protein, Elisrasib blocks downstream signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK), thereby inhibiting tumor cell proliferation and survival.[4][5]
Q2: What are the common mechanisms of resistance to KRAS G12C inhibitors like Elisrasib?
A2: Resistance to KRAS G12C inhibitors can be broadly categorized into "on-target" and "off-target" mechanisms.[6]
-
On-target resistance often involves secondary mutations in the KRAS gene itself that prevent the inhibitor from binding effectively.[6][7] Another on-target mechanism is the feedback reactivation of the MAPK pathway, where the cell increases the levels of active, GTP-bound KRAS G12C, a state less susceptible to inhibitors targeting the inactive form.[8]
-
Off-target resistance involves the activation of alternative signaling pathways to bypass the need for KRAS signaling.[8] A common bypass route is the activation of the PI3K-AKT-mTOR pathway.[8][9] Upregulation of receptor tyrosine kinases (RTKs) such as EGFR can also reactivate the MAPK pathway and reduce the inhibitor's effectiveness.[8][10]
Q3: My cells show a rebound in p-ERK and/or p-AKT levels after initial successful inhibition with this compound. What could be the cause?
A3: A rebound in p-ERK and/or p-AKT levels, typically observed 24-48 hours after treatment, is a strong indicator of adaptive resistance.[11] This phenomenon is often due to feedback activation of upstream signaling pathways.[5][10] Inhibition of the MAPK pathway can relieve negative feedback loops, leading to the activation of RTKs.[10][12] These activated RTKs can then restimulate the MAPK and/or PI3K/AKT pathways, leading to the observed rebound in phosphorylation.[8][10]
Troubleshooting Guide
Issue: Decreased efficacy of this compound over time in cell culture.
This is a common observation and often points to the development of adaptive resistance.[8] Here’s a step-by-step guide to investigate and troubleshoot this issue.
Step 1: Confirm Pathway Reactivation
Experiment: Time-Course Western Blot Analysis
Protocol:
-
Seed KRAS G12C mutant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at a relevant concentration (e.g., IC50 or IC90).
-
Collect cell lysates at various time points (e.g., 0, 2, 6, 24, 48, and 72 hours) post-treatment.
-
Perform Western blotting to analyze the phosphorylation status of key signaling proteins.
-
MAPK Pathway: p-ERK, total ERK, p-MEK, total MEK
-
PI3K/AKT Pathway: p-AKT, total AKT, p-S6, total S6
-
-
Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels. A rebound in p-ERK or p-AKT after initial suppression indicates pathway reactivation.[11]
Step 2: Identify the Upstream Driver of Reactivation
Experiment: Phospho-Receptor Tyrosine Kinase (RTK) Array
Protocol:
-
Treat KRAS G12C mutant cells with this compound for the duration that corresponds to the observed p-ERK/p-AKT rebound (e.g., 48 hours).
-
Lyse the cells and perform a phospho-RTK array according to the manufacturer's instructions. This high-throughput method allows for the simultaneous screening of a wide range of activated RTKs.[11]
-
Analysis: Identify the specific RTKs that are hyperactivated in the Elisrasib-treated cells compared to untreated controls.
Step 3: Validate the Role of the Identified Upstream Pathway
Experiment: Combination Therapy with Specific Inhibitors
Protocol:
-
Based on the results from the phospho-RTK array, select specific inhibitors for the identified hyperactivated RTKs (e.g., an EGFR inhibitor like Cetuximab if p-EGFR is elevated).
-
Treat KRAS G12C mutant cells with:
-
This compound alone
-
The specific RTK inhibitor alone
-
The combination of this compound and the RTK inhibitor
-
-
Perform a time-course Western blot as described in Step 1 to assess p-ERK and p-AKT levels.
-
Analysis: A reduction in the p-ERK and p-AKT rebound upon co-treatment would confirm the involvement of that specific RTK in the feedback activation loop.[11]
Data Presentation
Table 1: Efficacy of Elironrasib (a form of Elisrasib) in KRAS G12C-Mutant NSCLC Patients Previously Treated with a KRAS G12C Inhibitor [2][13]
| Endpoint | Value | 95% Confidence Interval |
| Objective Response Rate (ORR) | 42% | 22% - 63% |
| Disease Control Rate (DCR) | 79% | 58% - 93% |
| Median Duration of Response | 11.2 months | 5.9 - Not Estimable |
| Median Progression-Free Survival | 6.2 months | 4.0 - 10.3 |
| 12-Month Overall Survival Rate | 62% | 40% - 78% |
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. aacr.org [aacr.org]
- 3. onclive.com [onclive.com]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 8. benchchem.com [benchchem.com]
- 9. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. benchchem.com [benchchem.com]
- 12. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
Validation & Comparative
A Head-to-Head Comparison of (7R)-Elisrasib and Sotorasib for KRAS G12C-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) has been significantly altered by the advent of inhibitors targeting the KRAS G12C mutation, a long-considered "undruggable" target. Sotorasib, the first FDA-approved KRAS G12C inhibitor, has established a benchmark in this therapeutic space. However, the emergence of next-generation inhibitors like (7R)-Elisrasib (also known as D3S-001) warrants a detailed comparison to understand their relative performance and potential advantages. This guide provides an objective, data-driven comparison of this compound and Sotorasib, focusing on their mechanism of action, preclinical potency, and clinical efficacy and safety in patients with KRAS G12C-mutated lung cancer.
Mechanism of Action: Targeting the Inactive State
Both this compound and Sotorasib are covalent inhibitors that selectively target the cysteine residue of the KRAS G12C mutant protein. They bind to KRAS G12C when it is in its inactive, GDP-bound state. This irreversible binding locks the protein in an "off" conformation, preventing its interaction with downstream effector proteins and thereby inhibiting the hyperactivation of signaling pathways, such as the MAPK pathway, that drive tumor growth and proliferation.[1][2]
While both drugs share this fundamental mechanism, preclinical studies suggest that this compound may exhibit more rapid and complete target engagement.[3] This is attributed to a higher covalent modification rate, which allows it to more effectively "trap" the KRAS G12C protein in its inactive state, even in the presence of high nucleotide cycling that can reactivate KRAS.[4]
dot
References
- 1. Elironrasib Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
(7R)-Elisrasib vs. Adagrasib: A Comparative Guide on Potency for KRAS G12C Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent KRAS G12C inhibitors: (7R)-Elisrasib (also known as D3S-001) and Adagrasib (MRTX849). The content is structured to offer an objective analysis of their potency, supported by preclinical and clinical data, and detailed experimental methodologies for key assays.
Executive Summary
This compound and Adagrasib are both covalent inhibitors that target the KRAS G12C mutation, a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). Both drugs function by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in its inactive, GDP-bound state. This action inhibits downstream signaling through pathways like the MAPK/ERK cascade, thereby suppressing tumor cell proliferation.
Preclinical data consistently demonstrates that this compound possesses significantly higher potency compared to Adagrasib. This is evidenced by lower IC50 values in cellular assays and more rapid and sustained target engagement. Clinical data for Adagrasib is more mature, with established efficacy and safety profiles from extensive clinical trials. Early clinical data for this compound shows promising anti-tumor activity, including in patients previously treated with first-generation KRAS G12C inhibitors.
Mechanism of Action
Both this compound and Adagrasib are small molecule inhibitors that selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein. This covalent modification traps the KRAS protein in its inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state. By preventing the exchange to the active guanosine triphosphate (GTP)-bound form, these inhibitors effectively block the activation of downstream pro-proliferative signaling pathways.[1][2][3]
Figure 1: Simplified KRAS Signaling Pathway and Inhibitor Action.
Quantitative Comparison of Preclinical Potency
Preclinical studies highlight a significant potency advantage for this compound over Adagrasib. This is evident in both biochemical and cellular assays.
Table 1: In Vitro Potency Comparison
| Parameter | This compound (D3S-001) | Adagrasib | Sotorasib (for reference) | Cell Line | Reference |
| Cellular Active KRAS IC50 | 0.6 nM | - | - | NCI-H358 | [3] |
| Cell Proliferation IC50 | 0.6 nM | - | - | NCI-H358 | [4] |
| Cell Proliferation IC50 | 0.44 nM | - | - | MIA-PaCa-2 | [4] |
| Relative Potency | 130-fold more potent | 1x | 2.2x more potent than Adagrasib | NCI-H358 | [3] |
Note: Direct head-to-head IC50 values for Adagrasib in the same studies were not always available in the public domain. The relative potency is based on reports from comparative studies.
Table 2: Target Engagement Kinetics
A key differentiator identified in preclinical models is the speed and completeness of target engagement.
| Parameter | This compound (D3S-001) | Adagrasib | Sotorasib | Condition | Reference |
| Target Engagement | >95% inhibition within 2 hours at 5 nM | Slower and less complete engagement | Slower and less complete engagement | NCI-H358 cells | [5] |
| Effect of EGF Stimulation on Target Engagement | Nearly unaffected | Compromised | Compromised | NCI-H358 cells | [6] |
In Vivo Efficacy
Both inhibitors have demonstrated significant anti-tumor activity in preclinical xenograft models and clinical trials.
Table 3: In Vivo Preclinical and Clinical Efficacy
| Parameter | This compound (D3S-001) | Adagrasib |
| Preclinical In Vivo Activity | Showed tumor regression at 10 mg/kg and a high rate of durable complete remission at 30 mg/kg in a mouse syngeneic model.[7] Also demonstrated durable intracranial tumor regression in brain metastasis mouse models.[8] | Demonstrated tumor regression and extended survival in multiple preclinical brain metastasis models.[1][2] |
| Clinical ORR (NSCLC, KRAS G12C inhibitor-naïve) | 66.7% (Phase Ia/Ib)[9] | 42.9% (KRYSTAL-1)[10] |
| Clinical ORR (CRC, KRAS G12C inhibitor-naïve) | 88.9% (Phase Ia/Ib)[9] | 17% (KRYSTAL-1)[11] |
| Clinical Intracranial ORR (NSCLC with untreated CNS metastases) | Data not yet mature. | 42% (KRYSTAL-1, Phase Ib)[3][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the concentration of the inhibitor required to reduce cell viability by 50% (IC50).
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Opaque-walled 96-well plates
-
This compound and Adagrasib stock solutions (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and Adagrasib in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[7]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Figure 2: Experimental Workflow for Cell Viability Assay.
Western Blot for p-ERK Inhibition
Objective: To assess the effect of the inhibitors on the phosphorylation status of ERK, a key downstream protein in the KRAS signaling pathway.
Materials:
-
KRAS G12C mutant cell lines
-
This compound and Adagrasib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or Adagrasib for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
Active RAS (RAS-GTP) Pulldown Assay
Objective: To specifically measure the levels of active, GTP-bound KRAS in response to inhibitor treatment.
Materials:
-
KRAS G12C mutant cell lines
-
This compound and Adagrasib
-
Lysis buffer
-
GST-Raf1-RBD (Ras-binding domain) fusion protein
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-KRAS antibody
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for the western blot protocol and prepare cell lysates.
-
Affinity Precipitation:
-
Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the bead pellet in SDS-PAGE sample buffer and boil to elute the captured proteins.
-
Western Blot Analysis: Analyze the eluted samples by western blotting using an anti-KRAS antibody to detect the amount of active KRAS that was pulled down. Run a parallel western blot of the initial cell lysates to determine total KRAS levels.
Conclusion
Both this compound and Adagrasib are potent and selective inhibitors of KRAS G12C. The available preclinical data strongly suggests that this compound has a superior potency profile, characterized by lower IC50 values and more rapid and sustained target engagement, even in the presence of growth factors. This enhanced potency may translate to improved clinical efficacy. Adagrasib has a more established clinical profile, having demonstrated significant and durable clinical activity, including in patients with challenging-to-treat CNS metastases. The ongoing clinical development of this compound will be crucial in determining if its preclinical potency advantage translates into superior clinical outcomes for patients with KRAS G12C-mutated cancers.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 2. ascopubs.org [ascopubs.org]
- 3. Intracranial Efficacy of Adagrasib in Patients From the KRYSTAL-1 Trial With KRASG12C-Mutated Non–Small-Cell Lung Cancer Who Have Untreated CNS Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. neweastbio.com [neweastbio.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. AACR 2025: D3 Bio, Immvira present solid tumor, brain cancer data | BioWorld [bioworld.com]
- 10. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases [theoncologynurse.com]
- 11. abcam.com [abcam.com]
- 12. Intracranial Efficacy of Adagrasib in Patients From the KRYSTAL-1 Trial With KRASG12C-Mutated Non-Small-Cell Lung Cancer Who Have Untreated CNS Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of (7R)-Elisrasib: A Comparative Guide
(7R)-Elisrasib (also known as D3S-001) is a next-generation, orally bioavailable covalent inhibitor of the KRAS G12C mutant protein, a key driver in several cancer types.[1][2][3][4][5][6] Its mechanism of action involves selectively and irreversibly binding to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state. This prevents downstream signaling through pathways such as the MAPK and PI3K-AKT cascades, thereby inhibiting tumor cell proliferation and survival.[7][8] Preclinical and clinical data have demonstrated its potent anti-tumor activity, including in patients who have developed resistance to first-generation KRAS G12C inhibitors.[1][2][4][6]
This guide provides a comparative overview of the selectivity of this compound, contextualized with other KRAS G12C inhibitors. While specific quantitative data on the cross-reactivity of this compound across a broad panel of kinases and other proteins is not publicly available in the reviewed literature, this document outlines the methodologies used to determine such a profile and presents the known on-target potency of Elisrasib in comparison to other inhibitors.
On-Target Potency: this compound vs. First-Generation Inhibitors
This compound has shown significantly higher potency against the KRAS G12C mutant compared to first-generation inhibitors like sotorasib (B605408) and adagrasib in preclinical studies.[8] This enhanced potency is a key differentiator and is attributed to its rapid and complete target engagement.[1][2][4][8]
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound (D3S-001) | KRAS G12C | Cell-based (H358) | 0.6 | [9][10] |
| This compound (D3S-001) | KRAS G12C | Cell-based (MIA-PA-CA-2) | 0.44 | [9][10] |
| Sotorasib | KRAS G12C | Cell-based (pERK inhibition) | ~2.1 | [8] |
| Adagrasib | KRAS G12C | Cell-based (pERK inhibition) | ~5.7 | [8] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes based on available preclinical data.
Assessment of Cross-Reactivity: Experimental Protocols
To determine the cross-reactivity and off-target effects of a compound like this compound, a series of standardized biochemical and cellular assays are typically employed.
Kinase Selectivity Profiling
A broad panel of kinases is screened to assess the inhibitor's specificity. This is a critical step to identify potential off-target effects that could lead to toxicity or unexpected pharmacological activities.
Experimental Protocol: In Vitro Kinase Panel Screening (Radiometric Assay)
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to create a range of concentrations for testing.
-
Kinase Reaction Setup: In a multi-well plate, a reaction mixture is prepared containing a specific purified kinase, a corresponding substrate (peptide or protein), and a reaction buffer with necessary cofactors (e.g., ATP, MgCl2).
-
Inhibitor Addition: The serially diluted this compound or a vehicle control (DMSO) is added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is transferred to a filter membrane that captures the phosphorylated substrate.
-
Washing: Unincorporated [γ-³³P]ATP is washed away.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
Cellular Off-Target Analysis
Cell-based assays are used to confirm whether the off-target effects observed in biochemical assays translate to a cellular context.
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Culture and Treatment: Cancer cell lines (ideally with and without the KRAS G12C mutation) are cultured and treated with varying concentrations of this compound for a specified time.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of key proteins in the KRAS signaling pathway (e.g., p-ERK, ERK, p-AKT, AKT) and potential off-target pathways.
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), a chemiluminescent substrate is added, and the protein bands are visualized.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to assess the effect of the inhibitor on pathway activation.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Kras g12c inhibitors - Articles | BioWorld [bioworld.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. AACR 2025: D3 Bio, Immvira present solid tumor, brain cancer data | BioWorld [bioworld.com]
- 7. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
(7R)-Elisrasib Demonstrates Superior Efficacy in Sotorasib-Resistant KRAS G12C Models
For Immediate Release
Shanghai, China – December 4, 2025 – New preclinical data on (7R)-Elisrasib (also known as D3S-001), a next-generation KRAS G12C inhibitor, reveals its potent and robust anti-tumor activity in models of non-small cell lung cancer (NSCLC) that have developed resistance to the first-generation inhibitor, sotorasib (B605408). The findings suggest that this compound's distinct mechanism of action, characterized by rapid and sustained target engagement, may overcome the common resistance mechanisms that limit the long-term efficacy of sotorasib.
Sotorasib, the first FDA-approved targeted therapy for KRAS G12C-mutated cancers, has provided a valuable treatment option for patients. However, the development of resistance, often through on-target KRAS mutations or off-target bypass signaling pathways, remains a significant clinical challenge[1][2][3]. This compound is an orally bioavailable, selective inhibitor of KRAS G12C that has shown promise in overcoming these resistance mechanisms.
Comparative Efficacy in Preclinical Models
Preclinical studies have demonstrated the superior potency of this compound compared to first-generation KRAS G12C inhibitors. In cellular assays, this compound exhibited a significantly lower IC50 for the inhibition of active KRAS G12C, indicating greater potency.
| Compound | Cell Line | IC50 (nM) |
| This compound (D3S-001) | H358 (KRAS G12C) | 0.6 |
| MIA-Pa-Ca-2 (KRAS G12C) | 0.44 | |
| Sotorasib | H358 (KRAS G12C) | 35 |
| Adagrasib | H358 (KRAS G12C) | 78 |
| Table 1: Comparative IC50 values of KRAS G12C inhibitors in mutant cell lines.[4][5] |
In vivo studies using xenograft models of sotorasib-resistant NSCLC further highlight the enhanced efficacy of this compound. In a MIA PaCa-2 pancreatic cancer xenograft model with acquired resistance to sotorasib, driven by KRAS gene amplification, this compound demonstrated significant tumor growth inhibition (TGI) and prolonged survival compared to sotorasib and adagrasib. At a dose of 30 mg/kg, this compound achieved a 94% TGI on day 17 and a median survival of 36.5 days, while sotorasib and adagrasib showed only marginal effects[4].
| Treatment Group (30 mg/kg) | Tumor Growth Inhibition (TGI) | Median Survival (Days) |
| This compound (D3S-001) | 94% (Day 17) | 36.5 |
| Sotorasib | Marginal | Not Reported |
| Adagrasib | Marginal | Not Reported |
| Table 2: Efficacy of this compound in a sotorasib-resistant xenograft model.[4] |
Overcoming Resistance Through a Differentiated Mechanism
The superior efficacy of this compound in sotorasib-resistant models is attributed to its unique mechanism of action. Sotorasib resistance can emerge from the reactivation of the MAPK signaling pathway or the activation of bypass pathways such as the PI3K/AKT/mTOR pathway[6][7][8][9]. This compound's ability to achieve rapid and complete target engagement overcomes the dynamic cycling of KRAS between its inactive (GDP-bound) and active (GTP-bound) states, a process that can limit the effectiveness of first-generation inhibitors[4][10]. This sustained inhibition of KRAS G12C effectively shuts down downstream oncogenic signaling, even in the presence of resistance mechanisms.
Another promising alternative for overcoming sotorasib resistance is elironrasib (formerly RMC-6291), a RAS(ON) inhibitor. In a phase I trial involving heavily pretreated patients with KRAS G12C-mutated NSCLC, many of whom had progressed on a prior KRAS G12C inhibitor, elironrasib demonstrated a confirmed objective response rate of 42% and a median progression-free survival of 6.2 months[11][12].
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in KRAS G12C mutant cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, sotorasib, and adagrasib for 72 hours. A vehicle control (DMSO) is also included.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to the vehicle control, and IC50 values are calculated using a non-linear regression model.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in sotorasib-resistant mouse models.
Methodology:
-
Model Development: Sotorasib-resistant xenograft models are established by subcutaneously implanting human KRAS G12C mutant cancer cells (e.g., MIA PaCa-2) into immunodeficient mice. Resistance is induced by treating the mice with sotorasib until tumors develop resistance and resume growth.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment groups and administered this compound, sotorasib, adagrasib, or a vehicle control orally, typically once daily.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement and downstream signaling pathway modulation (e.g., levels of phosphorylated ERK).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Survival analysis is also performed.
Visualizing the Path to Overcoming Resistance
Caption: KRAS G12C signaling pathway and mechanisms of sotorasib resistance.
Caption: General workflow for in vivo efficacy studies of KRAS G12C inhibitors.
The promising preclinical data for this compound warrants further investigation in clinical trials to confirm its efficacy and safety in patients with sotorasib-resistant KRAS G12C-mutated cancers. This next-generation inhibitor has the potential to become a valuable new therapeutic option for this patient population with limited treatment choices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Sotorasib resistance triggers epithelial-mesenchymal transition and activates AKT and P38-mediated signaling [frontiersin.org]
- 9. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Item - Supplementary Methods from Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - figshare - Figshare [figshare.com]
Decoding Response: A Comparative Guide to Biomarkers for (7R)-Elisrasib Therapy
(7R)-Elisrasib , an orally active and selective inhibitor of the KRAS G12C mutation, represents a significant advancement in targeted cancer therapy.[1][2] As with other inhibitors in this class, identifying patients most likely to benefit and understanding mechanisms of resistance are critical for optimizing clinical outcomes. This guide provides a comparative overview of potential biomarkers of response to this compound, drawing on data from related KRAS G12C inhibitors to inform future research and clinical trial design.
Predictive Biomarkers: Beyond the KRAS G12C Mutation
While the presence of a KRAS G12C mutation is the primary prerequisite for considering this compound therapy, emerging evidence suggests that additional biomarkers could refine patient selection and predict treatment efficacy.
| Biomarker Category | Specific Biomarker | Potential Impact on Response to KRAS G12C Inhibitors | Supporting Evidence |
| Gene Expression | Thyroid Transcription Factor-1 (TTF-1) Expression | High TTF-1 expression in non-small cell lung cancer (NSCLC) is associated with improved progression-free and overall survival in patients treated with sotorasib (B605408).[3][4] | Retrospective analysis of clinical trial data.[3][4] |
| Protein Interaction | RAS-RAF Protein Interaction Levels | Higher levels of RAS-RAF protein interaction in tumor cells may predict a better response to KRAS G12C inhibitors.[5] | Preclinical studies using proximity ligation assays.[5] |
| Liquid Biopsy | Circulating Tumor DNA (ctDNA) Clearance | Rapid clearance of KRAS G12C ctDNA from the blood after treatment initiation is linked to improved outcomes with sotorasib and adagrasib.[3][4][6] | Analysis of plasma samples from clinical trial participants.[3][4][6] |
Mechanisms of Resistance: A Complex Landscape
The development of resistance to KRAS G12C inhibitors is a significant clinical challenge. Understanding these mechanisms is crucial for developing combination therapies and next-generation inhibitors. Resistance can be broadly categorized as "on-target" (involving the KRAS protein itself) or "off-target" (bypassing the need for KRAS signaling).[7]
| Resistance Category | Specific Mechanism | Description |
| On-Target | Secondary KRAS Mutations | New mutations in the KRAS gene can prevent the inhibitor from binding effectively. Examples include mutations at codons 12, 68, 95, and 96.[7][8][9] |
| KRAS G12C Amplification | Increased copies of the KRAS G12C gene can lead to higher levels of the target protein, overwhelming the inhibitor.[7][8] | |
| Off-Target | Bypass Pathway Activation | Cancer cells can activate other signaling pathways to promote growth, rendering them less dependent on KRAS. This can involve mutations or amplifications in genes like NRAS, BRAF, MET, and RET.[7][8][10] |
| Histologic Transformation | In some cases, the tumor can change its cellular appearance and characteristics, such as transforming from an adenocarcinoma to a squamous cell carcinoma, which may be less sensitive to the targeted therapy.[8][9] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in KRAS signaling and the mechanisms of inhibitor action and resistance, the following diagrams are provided.
Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. New biomarker may guide best use of KRAS inhibitors in lung cancer - ecancer [ecancer.org]
- 4. onclive.com [onclive.com]
- 5. moffitt.org [moffitt.org]
- 6. Early changes in circulating cell free KRAS G12C predicts response to adagrasib in KRAS mutant non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 9. youtube.com [youtube.com]
- 10. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window: A Comparative Safety Analysis of KRAS G12C Inhibitors
A new era in precision oncology has dawned with the advent of inhibitors targeting the KRAS G12C mutation, a long-sought-after target in cancer therapy. This guide offers a comprehensive comparison of the safety profiles of leading KRAS G12C inhibitors, providing researchers, scientists, and drug development professionals with the critical data and experimental context needed to navigate this evolving therapeutic landscape.
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, locks the KRAS protein in a constitutively active state, driving uncontrolled cell proliferation and tumor growth. For decades, KRAS was considered "undruggable." However, the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine has led to a paradigm shift in the treatment of KRAS G12C-mutated solid tumors, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).
This guide focuses on the safety and tolerability of key KRAS G12C inhibitors, including the approved drugs sotorasib (B605408) (Lumakras®) and adagrasib (Krazati®), as well as promising next-generation inhibitors in clinical development such as glecirasib (B12386130) and divarasib (B10829276). Understanding the nuances of their adverse event profiles is paramount for optimizing patient outcomes and guiding future drug development.
Comparative Safety Profiles: A Tabular Overview
The following tables summarize the incidence of treatment-related adverse events (TRAEs) observed in key clinical trials of sotorasib, adagrasib, glecirasib, and divarasib. Data is presented for all grades and for grade 3 or higher events, providing a clear comparison of the frequency and severity of common toxicities.
Table 1: Comparison of Common Treatment-Related Adverse Events (All Grades) in Patients with KRAS G12C-Mutated NSCLC
| Adverse Event | Sotorasib (CodeBreaK 200)[1][2] | Adagrasib (KRYSTAL-12)[3][4] | Glecirasib (Phase II)[5][6] |
| Gastrointestinal | |||
| Diarrhea | 34%[7] | 63%[8] | 3.4%[6] |
| Nausea | 14%[7] | 62%[8] | 7%[6] |
| Vomiting | - | 47%[8] | 7.6%[6] |
| Decreased Appetite | 11%[7] | 24%[8] | - |
| Hepatic | |||
| ALT Increased | 10%[7] | - | Increased |
| AST Increased | 10%[7] | - | Increased |
| General | |||
| Fatigue | 6.5%[2] | - | - |
| Hematologic | |||
| Anemia | - | - | Increased |
| Blood Bilirubin Increased | - | - | Increased |
Note: Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and data collection methods. Data for divarasib in NSCLC is emerging and not yet available in a comparable format.
Table 2: Comparison of Grade ≥3 Treatment-Related Adverse Events in Patients with KRAS G12C-Mutated NSCLC
| Adverse Event | Sotorasib (CodeBreaK 200)[1] | Adagrasib (KRYSTAL-12)[3] | Glecirasib (Phase II)[5][6] |
| Gastrointestinal | |||
| Diarrhea | 12% | - | - |
| Nausea | - | - | Grade 3: one case |
| Hepatic | |||
| ALT Increased | 8% | - | - |
| AST Increased | 5% | - | - |
| General | |||
| Fatigue | - | - | - |
| Overall Grade ≥3 TRAEs | 33%[1] | 47%[3] | 38.7%[5][6] |
A notable distinction in the safety profiles of sotorasib and adagrasib is the higher incidence of gastrointestinal side effects with adagrasib.[9] In the KRYSTAL-1 trial, diarrhea and nausea were common with adagrasib, whereas the CodeBreak100 and CodeBreak200 trials reported lower rates for sotorasib.[9] Glecirasib, a newer entrant, has shown a favorable gastrointestinal toxicity profile in early studies, with low rates of nausea, vomiting, and diarrhea.[6]
Hepatotoxicity, characterized by elevated liver enzymes (ALT and AST), is a class-related effect of KRAS G12C inhibitors.[10][11] While observed with both sotorasib and adagrasib, the incidence and severity can vary.[9] Management of these adverse events often involves dose interruption or reduction.[7]
Experimental Protocols for Safety Assessment
The safety and tolerability of KRAS G12C inhibitors in clinical trials are rigorously evaluated based on standardized methodologies. The core of this assessment relies on the Common Terminology Criteria for Adverse Events (CTCAE) , developed by the National Cancer Institute (NCI).[7][10] This system provides a standardized lexicon for classifying and grading the severity of adverse events, ensuring consistency in reporting across different clinical trials.[7][10]
Key Methodologies for Safety Evaluation:
-
Adverse Event Monitoring and Reporting: All adverse events (AEs) that occur after the first dose of the study drug through a specified follow-up period (typically 30 days after the last dose) are collected and graded according to the CTCAE.[12] The relationship of the AE to the study drug is assessed by the investigator, and those deemed related are classified as treatment-related adverse events (TRAEs).[12]
-
Clinical Laboratory Evaluations: Regular monitoring of hematology, clinical chemistry, and urinalysis is conducted to detect any drug-induced toxicities. This includes frequent monitoring of liver function tests (ALT, AST, bilirubin) to manage potential hepatotoxicity.
-
Physical Examinations and Vital Signs: Comprehensive physical examinations and regular monitoring of vital signs (blood pressure, heart rate, respiratory rate, and temperature) are performed at baseline and throughout the study.
-
Electrocardiograms (ECGs): ECGs are performed to monitor for any potential cardiac toxicities, such as QTc interval prolongation, which has been observed with some targeted therapies.[7]
-
Imaging Studies: Radiological assessments, such as CT or MRI scans, are performed at baseline and at regular intervals to assess tumor response and to identify any potential treatment-related complications.
Signaling Pathways and Experimental Workflows
To understand the on-target effects and potential off-target toxicities of KRAS G12C inhibitors, it is essential to visualize the underlying biological pathways and the experimental workflows used to characterize these drugs.
Caption: KRAS Signaling Pathway and G12C Inhibitor Mechanism of Action.
The diagram above illustrates the central role of KRAS in mediating signals from cell surface receptors to downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell growth and survival.[13][14] KRAS G12C inhibitors act by covalently binding to the inactive, GDP-bound form of the mutant KRAS protein, thereby preventing its reactivation and blocking downstream oncogenic signaling.[8][9]
References
- 1. ascopubs.org [ascopubs.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. CodeBreaK 200: Sotorasib Offers Improved Quality of Life for Patients With Previously Treated NSCLC - The ASCO Post [ascopost.com]
- 4. forpatients.roche.com [forpatients.roche.com]
- 5. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 6. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 7. Use and misuse of common terminology criteria for adverse events in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. dermnetnz.org [dermnetnz.org]
- 11. ascopubs.org [ascopubs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of (7R)-Elisrasib Versus Second-Generation KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for KRAS G12C-mutated cancers is rapidly evolving. The advent of second-generation inhibitors has brought forth new compounds with potentially improved efficacy and pharmacological properties over first-in-class agents. This guide provides an objective comparison of the in vivo efficacy of (7R)-Elisrasib (D3S-001), a novel investigational agent, against established second-generation KRAS G12C inhibitors: Adagrasib, Sotorasib, Divarasib (GDC-6036), and JDQ443. The information herein is supported by preclinical experimental data to aid researchers in their evaluation of these compounds.
Mechanism of Action: Covalent Inhibition of KRAS G12C
This compound and the second-generation inhibitors included in this comparison are all covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein. By forming an irreversible bond, these molecules lock the KRAS protein in an inactive, GDP-bound state. This action prevents the activation of downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[1] While the fundamental mechanism is shared, structural differences among these inhibitors can influence their potency, selectivity, and pharmacokinetic profiles.
Comparative In Vivo Efficacy
The following tables summarize the in vivo antitumor activity of this compound and second-generation KRAS G12C inhibitors in various preclinical xenograft models. It is important to note that direct head-to-head studies under identical conditions are limited, and cross-study comparisons should be made with caution.
Table 1: In Vivo Efficacy of this compound (D3S-001)
| Cancer Type | Model (Cell Line) | Dosing Regimen | Efficacy Outcome | Reference |
| NSCLC | NCI-H358 Xenograft | 3, 10, 30, 100 mg/kg, QD (oral) | Dose-dependent tumor growth inhibition. Regression observed at 10 mg/kg, with a high rate of durable complete remission at 30 mg/kg.[2][3] | [2][3] |
Table 2: In Vivo Efficacy of Second-Generation KRAS G12C Inhibitors
| Inhibitor | Cancer Type | Model (Cell Line/PDX) | Dosing Regimen | Efficacy Outcome | Reference |
| Adagrasib | NSCLC | H23, LU65 (intracranial) | 100 mg/kg, BID (oral) | Tumor regression and extended survival.[4] | [4] |
| Pancreatic | MIA PaCa-2 | Not Specified | Comparable efficacy to Sotorasib in published preclinical data.[5] | [5] | |
| Sotorasib | NSCLC | NCI-H358 Xenograft | Minimally efficacious dose | Enhanced anti-tumor activity in combination with other agents.[6] | [6] |
| Pancreatic | MIA PaCa-2 | Not Specified | Durable complete tumor regression.[7] | [7] | |
| Divarasib (GDC-6036) | Multiple | KRAS G12C+ cell lines and xenografts | Not Specified | Complete tumor growth inhibition.[8] | [8] |
| NSCLC, CRC, Other | Phase 1 Clinical Trial | 50, 100, 200, or 400 mg, QD (oral) | Durable clinical responses.[9][10] | [9][10] | |
| JDQ443 | NSCLC, Pancreatic, Esophageal | 6 human KRAS G12C-mutant CDX models | 10, 30, 100 mg/kg/day (oral) | Dose-dependent antitumor efficacy.[11][12] | [11][12] |
| NSCLC, CRC | PDX models | Not Specified | Enhanced activity in combination with SHP2, MEK, or CDK4/6 inhibitors.[13] | [13] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and comparison of preclinical data. The following sections outline typical experimental protocols for in vivo xenograft studies used to evaluate the efficacy of KRAS G12C inhibitors.
General In Vivo Xenograft Study Protocol
1. Animal Models:
-
Immunocompromised mice, such as athymic nude or NOD-scid gamma (NSG) mice, are commonly used to prevent rejection of human tumor xenografts.[14]
2. Cell Line and Tumor Implantation:
-
Human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358 for NSCLC, MIA PaCa-2 for pancreatic cancer) are cultured under standard conditions.[3][14]
-
A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[15]
3. Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored regularly using calipers to measure tumor volume.[14]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into different treatment groups (vehicle control and inhibitor treatment groups).[15]
4. Drug Formulation and Administration:
-
The inhibitor is formulated in an appropriate vehicle for the chosen route of administration, typically oral gavage.
-
The drug is administered at specified doses and schedules (e.g., once daily [QD] or twice daily [BID]).[14]
5. Efficacy Assessment:
-
Tumor volumes and body weights are measured throughout the study.[14]
-
Efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group, often expressed as tumor growth inhibition (TGI) or tumor regression.
6. Pharmacodynamic Analysis:
-
At the end of the study, tumors may be excised for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and modulation of downstream signaling pathways (e.g., phosphorylation of ERK).[14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the KRAS signaling pathway and a general experimental workflow for in vivo efficacy studies.
Caption: KRAS Signaling Pathway and Point of Inhibition.
Caption: General Workflow for In Vivo Xenograft Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid and Effective KRAS G12C Inhibition: The Preclinical Advancements of D3S-001 [synapse.patsnap.com]
- 3. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation. : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 11. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validating Downstream Pathway Modulation by (7R)-Elisrasib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (7R)-Elisrasib (also known as D3S-001), a next-generation KRAS G12C inhibitor, with the first-generation inhibitors sotorasib (B605408) and adagrasib. The focus is on the validation of downstream pathway modulation, supported by preclinical and clinical data.
This compound is an orally active, covalent inhibitor that selectively targets the KRAS G12C mutant protein. By locking the protein in its inactive, GDP-bound state, it effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2][3] Emerging data suggests that this compound exhibits a differentiated profile with the potential to overcome limitations of earlier KRAS G12C inhibitors.[2][4]
Comparative Analysis of Preclinical Performance
This compound has demonstrated significantly higher potency in preclinical models compared to sotorasib and adagrasib. This is evident in its ability to inhibit downstream signaling and cell proliferation at much lower concentrations.
Table 1: Inhibition of Downstream pERK Signaling in KRAS G12C Mutant Cell Lines
| Compound | Cell Line | IC50 for pERK Inhibition (nM) | Fold Potency vs. Sotorasib/Adagrasib |
| This compound (D3S-001) | NCI-H358 | 0.5 | 38 to 86-fold higher |
| This compound (D3S-001) | MIA PaCa-2 | 0.3 | 38 to 86-fold higher |
| Sotorasib | NCI-H358 / MIA PaCa-2 | Not explicitly stated in direct comparison | - |
| Adagrasib | NCI-H358 / MIA PaCa-2 | Not explicitly stated in direct comparison | - |
| Data from a 2-hour compound treatment assay.[1] |
Table 2: Inhibition of Active KRAS (GTP-Bound) in Cellular Assays
| Compound | IC50 for Active KRAS Inhibition (nM) |
| This compound (D3S-001) | 0.6 |
| Sotorasib | 35 |
| Adagrasib | 78 |
| Data from cellular assays quantifying active KRAS levels.[1] |
Table 3: Anti-proliferative Activity in KRAS G12C Mutant Cell Lines
| Compound | Cell Line | IC50 for Cell Proliferation (nM) |
| This compound (D3S-001) | NCI-H358 | 0.6 |
| This compound (D3S-001) | MIA-PaCa-2 | 0.44 |
Clinical Performance and Overcoming Resistance
Recent clinical trial data for this compound (D3S-001) presented at the American Association for Cancer Research (AACR) 2025 meeting has highlighted its promising efficacy, particularly in patients who have developed resistance to first-generation KRAS G12C inhibitors.
Table 4: Clinical Efficacy of this compound (D3S-001) in KRAS G12C-Mutant Cancers
| Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| KRAS G12C Inhibitor-Naïve | 73.5% | - |
| NSCLC | 66.7% | - |
| Colorectal Cancer | 88.9% | - |
| Pancreatic Ductal Adenocarcinoma | 75.0% | - |
| NSCLC Previously Treated with Sotorasib/Adagrasib | 30% | 80% |
| Data from a Phase 1a/1b clinical study (NCT05410145).[2][5] |
These findings suggest that this compound's distinct mechanism, characterized by rapid and complete target engagement, may overcome resistance mechanisms that limit the effectiveness of sotorasib and adagrasib.[2][4] Responses were observed in patients with KRAS G12C amplification, a known resistance mechanism.[2]
Signaling Pathways and Experimental Workflows
The primary downstream signaling cascades modulated by KRAS G12C inhibitors are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Validating the modulation of these pathways is critical for assessing inhibitor efficacy.
Caption: KRAS G12C Signaling and Inhibitor Action.
The diagram above illustrates the central role of KRAS G12C in activating the MAPK and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival. This compound, sotorasib, and adagrasib all act by binding to the inactive GDP-bound state of KRAS G12C, thereby preventing its activation and subsequent downstream signaling.
Caption: Western Blot Workflow for Pathway Analysis.
Western blotting is a key technique to quantify the phosphorylation status of downstream effector proteins like ERK and AKT. This workflow outlines the essential steps to compare the efficacy of different KRAS G12C inhibitors in suppressing pathway activation.
Experimental Protocols
Western Blot Analysis for pERK and pAKT
Objective: To determine the effect of this compound, sotorasib, and adagrasib on the phosphorylation of ERK and AKT in KRAS G12C mutant cell lines.
-
Cell Culture and Treatment:
-
Plate KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) and allow them to adhere overnight.
-
Treat cells with varying concentrations of each inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against pERK (Thr202/Tyr204), total ERK, pAKT (Ser473), and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for ERK and AKT in each sample.
-
Compare the inhibition of ERK and AKT phosphorylation across the different inhibitors and concentrations.
-
Phospho-Flow Cytometry for Single-Cell Pathway Analysis
Objective: To analyze the inhibition of ERK and AKT phosphorylation at the single-cell level in response to KRAS G12C inhibitors.
-
Cell Stimulation and Fixation:
-
Treat suspension or trypsinized adherent cells with inhibitors as described above.
-
Fix cells with formaldehyde (B43269) to preserve the phosphorylation state.
-
-
Permeabilization:
-
Permeabilize cells with ice-cold methanol (B129727) to allow intracellular antibody staining.
-
-
Antibody Staining:
-
Stain cells with fluorescently-conjugated antibodies against pERK and pAKT.
-
Surface markers can be co-stained to identify specific cell populations.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies to quantify the level of protein phosphorylation in response to inhibitor treatment.
-
Conclusion
The available preclinical and clinical data strongly suggest that this compound is a highly potent, next-generation KRAS G12C inhibitor with a differentiated profile compared to sotorasib and adagrasib. Its superior ability to inhibit the MAPK pathway at low nanomolar concentrations and its promising clinical activity in both treatment-naïve and resistant patient populations underscore its potential as a best-in-class therapeutic. Further direct comparative studies, particularly focusing on the PI3K-AKT-mTOR pathway and a broader range of resistance mechanisms, will be valuable in fully elucidating its therapeutic advantages.
References
- 1. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D3 Bio Announces Nature Medicine Publication and AACR 2025 Presentation Highlighting D3S-001 as a Next-Generation KRAS G12C Inhibitor with Best-in-Class Potential - BioSpace [biospace.com]
- 3. onclive.com [onclive.com]
- 4. D3 Bio’s D3S-001 Demonstrates Significantly Improved Covalent Potency in Depleting Cellular Active KRAS in Pre-Clinical and Clinical Studies in KRAS G12C-Mediated Cancers [businesswire.com]
- 5. AACR 2025: D3 Bio, Immvira present solid tumor, brain cancer data | BioWorld [bioworld.com]
A Head-to-Head Comparison: (7R)-Elisrasib Versus Novel KRAS Inhibitors in Targeting the G12C Mutation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (7R)-Elisrasib against other novel KRAS inhibitors, supported by experimental data. The information is presented to facilitate a clear understanding of the current landscape of therapies targeting the KRAS G12C mutation.
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a key signaling molecule that, when mutated, can drive the growth of various cancers. The G12C mutation is one of the most common KRAS alterations, and in recent years, a new class of targeted therapies has emerged to inhibit its oncogenic activity. This guide focuses on this compound (also known as D3S-001), a next-generation KRAS G12C inhibitor, and benchmarks its performance against established and emerging inhibitors in the same class.
Mechanism of Action: Covalent Inhibition of the "Off" State
This compound is an orally bioavailable, potent, and selective covalent inhibitor of the KRAS G12C mutant protein.[1] Like other prominent KRAS G12C inhibitors such as sotorasib (B605408) and adagrasib, Elisrasib works by irreversibly binding to the cysteine residue of the G12C mutant.[2][3][4] This covalent bond locks the KRAS protein in its inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state, often referred to as the "off" state.[2] By trapping KRAS G12C in this inactive conformation, these inhibitors prevent it from cycling to its active guanosine triphosphate (GTP)-bound "on" state, thereby blocking downstream oncogenic signaling pathways and inhibiting tumor cell proliferation and survival.[3][4][5]
A key differentiator for next-generation inhibitors like Elisrasib is the efficiency and speed of this target engagement. Preclinical studies indicate that Elisrasib demonstrates substantially improved covalent potency and rapid target engagement kinetics compared to first-generation inhibitors.[2][6] This enhanced kinetic profile may lead to a more profound and sustained inhibition of KRAS G12C signaling.
Experimental Protocols
To evaluate the efficacy and characteristics of KRAS G12C inhibitors, a suite of standardized biochemical and cell-based assays are employed. The data presented in this guide are based on methodologies consistent with those described in the scientific literature.
Biochemical Assays
-
Surface Plasmon Resonance (SPR): This technique is used to measure the binding kinetics and affinity of the inhibitor to the KRAS G12C protein. It provides quantitative values for the association (k_on) and dissociation (k_off) rates, as well as the overall binding affinity (K_D). A key parameter for covalent inhibitors is the inactivation rate constant (k_inact/K_I), which reflects the efficiency of covalent bond formation.[7]
Cell-Based Assays
-
Cell Viability/Proliferation Assays (e.g., CTG): Cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are treated with varying concentrations of the inhibitor. Cell viability is measured using assays like CellTiter-Glo (CTG), which quantifies ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is then calculated to determine the potency of the inhibitor in a cellular context.[7][8]
-
Target Engagement Assays: These assays measure the extent to which the inhibitor binds to its target (KRAS G12C) within the cell. This can be assessed by quantifying the levels of active, GTP-bound KRAS using techniques like active RAS pull-down assays followed by immunoblotting.[2]
-
Downstream Signaling Assays (e.g., Western Blot, HTRF): To confirm the mechanism of action, the phosphorylation status of downstream effector proteins in the MAPK pathway (e.g., p-ERK) is measured after inhibitor treatment. A reduction in the levels of these phosphorylated proteins indicates successful inhibition of the KRAS signaling cascade.[2][7]
In Vivo Models
-
Xenograft and Patient-Derived Xenograft (PDX) Models: Human cancer cell lines or patient-derived tumor tissue with the KRAS G12C mutation are implanted into immunocompromised mice. The mice are then treated with the KRAS inhibitor, and tumor growth is monitored over time to assess the in vivo efficacy of the drug.[2]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other notable KRAS G12C inhibitors.
Table 1: In Vitro Potency and Target Engagement
| Inhibitor | Cell Line | Assay | IC50 (nM) | Target Engagement |
| This compound (D3S-001) | NCI-H358 | Proliferation | 0.6[8] | Rapid and >95% inhibition at 5 nM within 2 hours[7] |
| MIA PaCa-2 | Proliferation | 0.44[8] | ||
| NCI-H358 | Active KRAS Pull-down | IC50 determined[2] | ||
| Sotorasib | NCI-H358 | Active KRAS Pull-down | IC50 determined[2] | Slower kinetics compared to D3S-001[2] |
| Adagrasib | NCI-H358 | Active KRAS Pull-down | IC50 determined[2] | Slower kinetics compared to D3S-001[2] |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Model | Dosage | Tumor Growth Inhibition (TGI) / Regression |
| This compound (D3S-001) | MIA PaCa-2 (Pancreatic) | 10, 30, 100 mg/kg, QD | Dose-dependent tumor regression[2] |
| SW837 (Colorectal) | 10, 30, 100 mg/kg, QD | Dose-dependent tumor regression[2] | |
| YUO142 (NSCLC PDX) | 10, 30, 100 mg/kg, QD | Dose-dependent tumor regression[2] | |
| Sotorasib | MIA PaCa-2 (Pancreatic) | 30 mg/kg, QD | Tumor growth inhibition[2] |
| Adagrasib | MIA PaCa-2 (Pancreatic) | 30 mg/kg, QD | Tumor growth inhibition[2] |
Table 3: Clinical Trial Efficacy (Phase 1/2 Data)
| Inhibitor | Trial Identifier | Tumor Types | Overall Response Rate (ORR) |
| This compound (D3S-001) | NCT05410145 | KRAS G12C inhibitor-naïve, multiple types | 73.5%[6] |
| Non-Small Cell Lung Cancer (NSCLC) | 66.7%[9] | ||
| Colorectal Cancer (CRC) | 88.9%[9] | ||
| Pancreatic Ductal Adenocarcinoma (PDAC) | 75.0%[9] | ||
| Sotorasib | CodeBreaK 100 | NSCLC | 37.1% |
| Adagrasib | KRYSTAL-1 | NSCLC | 42.9% |
Note: Clinical trial data is subject to change with further study and larger patient cohorts. Direct cross-trial comparisons should be made with caution due to potential differences in patient populations and study designs.
Summary and Future Directions
This compound (D3S-001) has demonstrated promising preclinical and early clinical activity as a next-generation KRAS G12C inhibitor. The available data suggests a potentially best-in-class profile characterized by high potency and rapid target engagement, which translates to robust anti-tumor effects in both in vitro and in vivo models.[2][6] The initial clinical data from the Phase 1/2 trial shows encouraging overall response rates across multiple KRAS G12C-mutated tumor types.[6][9]
The field of KRAS inhibition is rapidly evolving, with ongoing research focused on overcoming resistance mechanisms and improving the durability of response. Future studies will be critical to fully elucidate the clinical potential of this compound, both as a monotherapy and in combination with other targeted agents. The continued development of novel KRAS inhibitors with differentiated mechanisms of action holds significant promise for patients with these challenging malignancies.
References
- 1. Facebook [cancer.gov]
- 2. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biorxiv.org [biorxiv.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AACR 2025: D3 Bio, Immvira present solid tumor, brain cancer data | BioWorld [bioworld.com]
Safety Operating Guide
Proper Disposal of (7R)-Elisrasib: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the potent KRAS G12C inhibitor, (7R)-Elisrasib, ensuring personnel safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety and disposal protocols due to its nature as a potent, targeted anti-cancer agent. This guide provides detailed, step-by-step procedures for the proper management of this compound waste, from personal protective equipment requirements to final disposal methods.
Immediate Safety and Handling
Before commencing any work with this compound, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). The SDS provides critical information regarding the compound's hazards, handling, storage, and emergency procedures.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against accidental exposure. All personnel handling this compound, including during disposal procedures, must wear the following:
-
Hand Protection: Double gloves, preferably nitrile or another chemically resistant material. Gloves should be changed immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory at all times within the laboratory.
-
Body Protection: A disposable, solid-front, long-sleeved gown with tight-fitting cuffs.
-
Respiratory Protection: A NIOSH-approved respirator is required when handling the solid compound or when there is a risk of aerosol generation.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.
| Parameter | Information |
| Hazard Classification | May be harmful if swallowed and very toxic to aquatic life with long-lasting effects. While some specific inhibitors may not be classified as hazardous under GHS, it is best practice to handle all research compounds of this nature with care.[1] |
| Primary Routes of Exposure | Inhalation, ingestion, skin, and eye contact.[1] |
| Storage Temperature | Recommended storage at -20°C.[1] |
| Chemical Incompatibilities | Strong acids/alkalis and strong oxidizing/reducing agents.[1] |
Experimental Protocols: Waste Disposal Workflow
The proper disposal of this compound waste must be managed as hazardous and potentially cytotoxic waste. Adherence to institutional, local, state, and federal regulations is essential.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste materials contaminated with this compound must be segregated at the point of generation. Do not mix this waste with non-hazardous materials.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The date the waste was first added to the container should also be included.
-
Waste Collection:
-
Solid Waste: Includes contaminated gloves, gowns, bench paper, pipette tips, and vials containing the solid compound. Collect in a designated, labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Never dispose of this compound solutions down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[1]
-
-
Waste Storage: Store hazardous waste in a designated, secure satellite accumulation area away from general lab traffic. Ensure secondary containment is in place to prevent spills.
-
Final Disposal: The final disposal method for cytotoxic waste is typically high-temperature incineration.[1] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the critical information, the following diagrams illustrate the inhibited signaling pathway and the comprehensive experimental workflow for handling this compound.
Caption: Inhibited KRAS G12C Signaling Pathway by this compound.
Caption: this compound Disposal Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
